molecular formula C7H6ClFO3S B1304142 5-Fluoro-2-methoxybenzenesulfonyl chloride CAS No. 67475-56-3

5-Fluoro-2-methoxybenzenesulfonyl chloride

Cat. No.: B1304142
CAS No.: 67475-56-3
M. Wt: 224.64 g/mol
InChI Key: LUEBMKPHZDSPFH-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxybenzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H6ClFO3S and its molecular weight is 224.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO3S/c1-12-6-3-2-5(9)4-7(6)13(8,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEBMKPHZDSPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382643
Record name 5-fluoro-2-methoxybenzenesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67475-56-3
Record name 5-fluoro-2-methoxybenzenesulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2-methoxybenzene-1-sulfonyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Fluoro-2-methoxybenzenesulfonyl chloride CAS number 67475-56-3 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 67475-56-3

This technical guide provides a comprehensive overview of 5-Fluoro-2-methoxybenzenesulfonyl chloride, a key intermediate in synthetic organic chemistry. The information is curated for researchers, scientists, and professionals in drug development, focusing on its chemical properties, safety, and potential applications.

Core Chemical Properties

This compound, with the CAS number 67475-56-3, is a halogenated and methoxylated aromatic sulfonyl chloride.[1][2][3] Its structure incorporates a reactive sulfonyl chloride group, making it a valuable building block for introducing the 5-fluoro-2-methoxyphenylsulfonyl moiety into various molecules. This compound is typically a solid at room temperature and is noted for its use as an intermediate in the synthesis of new drug candidates.[1][4]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Note that some values are predicted based on computational models.

PropertyValueSource
CAS Number 67475-56-3[1][2][3][5]
Molecular Formula C₇H₆ClFO₃S[1][2][3][5]
Molecular Weight 224.64 g/mol [2][3][5]
IUPAC Name This compound[1]
Physical Form Solid, Crystallization[1][2]
Purity Typically ≥95%[1]
Density (Predicted) 1.455 ± 0.06 g/cm³[2]
Boiling Point (Predicted) 309.8 ± 27.0 °C[2]
Flash Point (Predicted) 141.2 °C[2]
Vapor Pressure (Predicted) 0.00114 mmHg at 25°C[2]
InChI Key LUEBMKPHZDSPFH-UHFFFAOYSA-N[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification

The compound is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE) is mandatory when handling this chemical.

Hazard InformationDetailsSource
Signal Word Danger[1]
GHS Pictogram GHS05 (Corrosion)[1]
Hazard Statement H314: Causes severe skin burns and eye damage.[1]
Storage Store under inert gas (nitrogen or Argon) at 2-8°C. Some suppliers recommend storage at -20°C for maximum stability.[2][5]
Precautionary Measures

A comprehensive set of precautionary statements is associated with this compound, highlighting the need for stringent safety protocols. Key precautions include:

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P405: Store locked up.[1][6]

Experimental Protocols & Synthesis

Representative Synthesis: Chlorosulfonation of 4-Fluoroanisole

This protocol is a generalized procedure adapted from established methods for synthesizing benzenesulfonyl chlorides and should be considered illustrative.[7]

Objective: To synthesize this compound from 4-fluoroanisole.

Reaction Scheme: 4-Fluoroanisole + ClSO₃H → this compound + H₂O

Materials:

  • 4-Fluoroanisole

  • Chlorosulfonic acid (ClSO₃H)

  • Chloroform (or other suitable inert solvent)

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask equipped with a dropping funnel and a gas outlet to a scrubber.

Procedure:

  • In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure the setup has an outlet connected to a gas trap or scrubber to neutralize the evolving HCl gas.

  • Charge the flask with the starting material, 4-fluoroanisole (1.0 equivalent), dissolved in a minimal amount of dry, inert solvent like chloroform.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add chlorosulfonic acid (approximately 2.0-3.0 equivalents) dropwise via the dropping funnel to the stirred solution. Maintain the internal temperature between 0°C and 5°C throughout the addition.[8]

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours, or until the reaction is deemed complete by TLC or other appropriate analysis.

  • Very cautiously pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid. This step is highly exothermic and should be performed with extreme care.

  • The crude product may precipitate as a solid or separate as an oil. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography if necessary.

Visualized Workflows and Pathways

The primary utility of this compound is as a reactant in nucleophilic substitution reactions at the sulfur atom. The following workflow illustrates its synthesis and subsequent reactions.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Target Intermediate cluster_reactions Derivative Synthesis cluster_final Final Products A 4-Fluoroanisole C Chlorosulfonation Reaction A->C B Chlorosulfonic Acid B->C D 5-Fluoro-2-methoxy- benzenesulfonyl chloride C->D + HCl E Nucleophilic Substitution D->E H Sulfonamides E->H via Amine I Sulfonate Esters E->I via Alcohol F Primary/Secondary Amine (R₂NH) F->E G Alcohol (R'OH) G->E

Caption: General synthesis and reaction workflow for sulfonyl chlorides.

This diagram illustrates the typical synthetic route to an aryl sulfonyl chloride via chlorosulfonation, followed by its conversion into two major classes of derivatives: sulfonamides and sulfonate esters, through reactions with amines and alcohols, respectively. This highlights the role of this compound as a versatile intermediate in the synthesis of more complex molecules, which is particularly relevant in the field of drug discovery.

References

Physicochemical properties of 5-Fluoro-2-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Fluoro-2-methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic sulfonyl chloride that serves as a crucial building block in medicinal chemistry and pharmaceutical research.[1] Its unique substitution pattern, featuring a fluorine atom and a methoxy group, allows for the nuanced modulation of physicochemical properties in target molecules. The sulfonyl chloride moiety is a highly reactive functional group, primarily utilized for the synthesis of sulfonamides, which are a cornerstone pharmacophore in a vast array of therapeutic agents.[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this important chemical intermediate.

Physicochemical Properties

The structural and physical characteristics of this compound are fundamental to its handling, reactivity, and application in synthesis.

PropertyValueSource(s)
CAS Number 67475-56-3[1][3][4]
Molecular Formula C₇H₆ClFO₃S[3][4]
Molecular Weight 224.64 g/mol [3][4]
Appearance Clear colorless to pale yellow liquid/solid[5]
Boiling Point 309.8 ± 27.0 °C (Predicted)
Density 1.455 ± 0.06 g/cm³ (Predicted)
Refractive Index 1.5330-1.5380 @ 20°C (for 5-Fluoro-2-methyl isomer)[5]
Storage Temperature -20°C recommended[4]

Spectral Data Characterization

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, influenced by the fluorine, methoxy, and sulfonyl chloride groups. The methoxy group will appear as a singlet, typically around 3.9-4.1 ppm. The aromatic protons will appear as complex multiplets, with their chemical shifts and coupling constants determined by their position relative to the substituents. The fluorine atom will cause additional splitting (H-F coupling). For the related 4-Fluorobenzenesulfonyl chloride, aromatic protons appear at ~8.08 ppm and ~7.30 ppm.[6]

  • ¹³C NMR: The carbon NMR will display seven distinct signals. The methoxy carbon will be found upfield (~55-60 ppm). The six aromatic carbons will have chemical shifts determined by the electronic effects of the substituents, with the carbon attached to fluorine showing a large C-F coupling constant.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, characteristic absorption bands for the sulfonyl chloride group. These typically appear as two distinct stretches due to symmetric and asymmetric vibrations of the S=O bonds, located in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[7] Additional bands corresponding to C-O, C-F, and aromatic C-H and C=C vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 224. An isotopic peak at M+2 (m/z 226) with approximately one-third the intensity of the M⁺ peak will be characteristic, owing to the presence of the ³⁷Cl isotope.[7] Common fragmentation patterns would involve the loss of Cl, SO₂, and the methoxy group.

Reactivity and Stability

  • Chemical Stability: The compound is sensitive to moisture and should be stored under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid.[5] It is generally stable when stored at the recommended temperature of -20°C in a tightly sealed container.[4]

  • Reactivity: The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. It reacts readily with a wide range of nucleophiles.

    • Amines: Reacts with primary and secondary amines to form stable sulfonamides. This is its most common application in drug discovery.[2][8] The reaction typically proceeds in the presence of a base to neutralize the HCl byproduct.[9]

    • Alcohols and Phenols: Reacts with alcohols and phenols to form sulfonate esters.

    • Water: Hydrolyzes in the presence of water to form 5-fluoro-2-methoxybenzenesulfonic acid.

  • Incompatibilities: It is incompatible with strong bases, alcohols, and amines (except under controlled reaction conditions).[9]

Experimental Protocols

General Synthesis of this compound

This protocol is a representative procedure adapted from the general synthesis of benzenesulfonyl chlorides via chlorosulfonation.[10]

Workflow:

G A 1. Charge Reactor with Chlorosulfonic Acid B 2. Cool Reactor to 0-5 °C A->B Cooling C 3. Add 4-Fluoroanisole Dropwise B->C Controlled Addition D 4. Stir at Room Temperature (Monitor by TLC/GC) C->D Reaction E 5. Quench Reaction on Crushed Ice D->E Workup F 6. Extract with Dichloromethane E->F G 7. Wash Organic Layer (H₂O, Brine) F->G H 8. Dry over Na₂SO₄ and Concentrate G->H I 9. Purify (Optional) (Distillation/Chromatography) H->I

Caption: General workflow for the synthesis of this compound.

Methodology:

  • In a flask equipped with a stirrer, dropping funnel, and an outlet for gas, place chlorosulfonic acid (3-5 equivalents).

  • Cool the acid to 0-5°C using an ice bath.

  • Slowly add 4-fluoroanisole (1 equivalent) dropwise to the stirred chlorosulfonic acid, ensuring the temperature is maintained below 10°C. Hydrogen chloride gas will be evolved.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water, followed by saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by vacuum distillation or column chromatography.

Synthesis of a Sulfonamide Derivative

This protocol describes the general reaction with an amine, a key step in drug synthesis.[8]

Workflow:

G A 1. Dissolve Amine (R-NH₂) and Base (e.g., Pyridine) in Dichloromethane B 2. Cool Solution to 0 °C A->B Cooling C 3. Add 5-Fluoro-2-methoxybenzenesulfonyl Chloride Solution Dropwise B->C Reaction D 4. Stir at Room Temperature (Monitor by TLC) C->D Completion E 5. Wash with Dilute HCl D->E Workup F 6. Wash with NaHCO₃ Solution E->F G 7. Wash with Brine, Dry, and Concentrate F->G H 8. Purify by Recrystallization or Chromatography G->H

Caption: General workflow for the synthesis of sulfonamides from the title compound.

Methodology:

  • Dissolve the primary or secondary amine (1 equivalent) and a base such as pyridine or triethylamine (1.2-1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of this compound (1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-12 hours), monitoring by TLC.

  • Upon completion, dilute the mixture with the solvent and wash sequentially with dilute aqueous HCl (to remove the base), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting sulfonamide by recrystallization or silica gel chromatography.

Applications in Drug Development

This compound is a valuable intermediate for synthesizing compounds with potential therapeutic applications, particularly as kinase inhibitors.[11] The sulfonamide linkage provides a stable, geometrically defined vector for orienting substituents within a protein's binding pocket. The fluoro and methoxy groups can be used to fine-tune properties such as potency, selectivity, and metabolic stability.[12]

Targeting the Rho-Kinase (ROCK) Signaling Pathway

One prominent application is in the synthesis of Rho-kinase (ROCK) inhibitors.[11] The ROCK signaling pathway is implicated in various diseases, including glaucoma and cardiovascular disorders. Inhibition of this pathway can lead to smooth muscle relaxation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR RhoGEF RhoGEF Receptor->RhoGEF Signal RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLC Phosphatase (Active) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P MLC-P MLCP->MLC_P Dephosphorylates MLCP_P MLC Phosphatase-P (Inactive) MLC->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction Inhibitor ROCK Inhibitor (e.g., Fasudil derivative) Inhibitor->ROCK Blocks ATP Binding

Caption: The Rho-Kinase (ROCK) signaling pathway and its inhibition.

Derivatives synthesized from this compound can act as ATP-competitive inhibitors of ROCK.[11] By binding to the kinase domain, they prevent the phosphorylation of downstream targets, leading to a therapeutic effect.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H302: Harmful if swallowed.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.

    • Avoid contact with skin, eyes, and clothing.

    • Keep away from moisture and incompatible materials.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

References

An In-depth Technical Guide to 5-Fluoro-2-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Fluoro-2-methoxybenzenesulfonyl chloride, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Core Compound Data

This compound is a sulfonyl chloride derivative containing both a fluoro and a methoxy group on the benzene ring. These functional groups impart specific reactivity and properties that are valuable in the synthesis of complex organic molecules.

PropertyValueReferences
Molecular Formula C₇H₆ClFO₃S[1][2]
Molecular Weight 224.64 g/mol [1][2]
CAS Number 67475-56-3[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and reactions of this compound are not extensively documented in publicly available literature, general methods for the synthesis of arylsulfonyl chlorides can be adapted. The most common method involves the diazotization of an aniline precursor followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) salt.

A plausible synthetic pathway is outlined below. This represents a general workflow for the synthesis of arylsulfonyl chlorides and should be adapted and optimized for the specific synthesis of this compound.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonylation (Sandmeyer-type Reaction) cluster_2 Step 3: Workup and Purification Aniline 5-Fluoro-2-methoxyaniline Diazonium 5-Fluoro-2-methoxybenzenediazonium chloride Aniline->Diazonium NaNO₂, HCl, 0-5 °C Product This compound Diazonium->Product SO2 Sulfur Dioxide (in Acetic Acid) SO2->Product CuCl Copper(I) Chloride CuCl->Product Workup Aqueous Workup Product->Workup Purification Chromatography or Distillation Workup->Purification

A generalized synthetic workflow for this compound.

Applications in Synthesis

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. The sulfonyl chloride moiety is a versatile functional group that readily reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and sulfonic esters, respectively. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.

A typical reaction workflow involving this compound is the formation of a sulfonamide, a common functional group in many drugs.

G reagent This compound product N-substituted-5-fluoro-2-methoxybenzenesulfonamide reagent->product amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->product base Base (e.g., Pyridine, Triethylamine) base->product

General reaction scheme for the synthesis of sulfonamides.

Signaling Pathway Involvement

Direct involvement of this compound in biological signaling pathways has not been reported. As a reactive chemical intermediate, it is not expected to be present in biological systems. However, the compounds synthesized from this precursor may be designed to target specific signaling pathways implicated in disease.

For instance, many sulfonamide-containing drugs are inhibitors of enzymes or receptors in pathways such as:

  • Carbonic Anhydrase Inhibition: Important in glaucoma and other conditions.

  • Cyclooxygenase (COX) Inhibition: A key target for anti-inflammatory drugs.

  • Kinase Inhibition: Crucial in cancer therapy by blocking signaling pathways that drive cell proliferation.

The specific signaling pathway targeted would depend on the overall structure of the final active pharmaceutical ingredient synthesized using this compound as a starting material.

References

Spectral Data Analysis of 5-Fluoro-2-methoxybenzenesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectral data for 5-Fluoro-2-methoxybenzenesulfonyl chloride (CAS Number: 67475-56-3).[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also outlines standardized experimental protocols for the acquisition of such spectra, offering a foundational resource in the absence of publicly available experimental data.

Introduction

This compound is a sulfonyl chloride derivative with potential applications in organic synthesis and pharmaceutical development.[1][4] Accurate spectral analysis is crucial for its identification, purity assessment, and structural elucidation. This guide synthesizes predicted spectral information based on the analysis of analogous compounds and established spectroscopic principles.

Predicted Spectral Data

Due to the limited availability of direct experimental spectra for this compound, the following tables present predicted data derived from spectral information of structurally similar compounds and theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are particularly informative.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.8 - 7.9dd1HH-6
~7.3 - 7.4ddd1HH-4
~7.1 - 7.2dd1HH-3
~4.0s3H-OCH₃

Predictions are based on the analysis of related compounds such as 5-Fluoro-2-methylbenzenesulfonyl chloride and benzenesulfonyl chloride.[5][6]

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)Assignment
~160 (d, ¹JCF ≈ 250 Hz)C-5
~155C-2
~135C-1
~125 (d, ³JCF ≈ 8 Hz)C-6
~118 (d, ²JCF ≈ 25 Hz)C-4
~115 (d, ²JCF ≈ 20 Hz)C-3
~57-OCH₃

¹³C NMR chemical shifts are estimated based on analogous aromatic sulfonyl chlorides.[7][8]

Table 3: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (δ) (ppm)Multiplicity
~ -110 to -120m

The predicted ¹⁹F chemical shift is relative to CFCl₃ and is based on typical values for fluoroaromatic compounds.[9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride, methoxy, and fluoroaromatic groups.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000C-H stretch (aromatic)Medium-Weak
2980 - 2850C-H stretch (aliphatic, -OCH₃)Medium-Weak
1600 - 1450C=C stretch (aromatic ring)Medium-Strong
1380 - 1360SO₂ asymmetric stretchStrong
1250 - 1200C-O-C asymmetric stretchStrong
1180 - 1160SO₂ symmetric stretchStrong
1100 - 1000C-F stretchStrong
850 - 750C-H bend (aromatic)Strong
600 - 500S-Cl stretchStrong

These predictions are based on the known vibrational frequencies of similar functional groups in other molecules.[12][13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zFragment
224/226[M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes)
189[M - Cl]⁺
125[M - SO₂Cl]⁺
99/101[SO₂Cl]⁺ (with ³⁵Cl/³⁷Cl isotopes)

Fragmentation patterns are predicted based on the typical behavior of benzenesulfonyl chlorides under electron ionization.[12][15][16]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for sulfonyl chloride compounds.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[17]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ can be used.

  • Instrumentation : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition : For quantitative ¹³C NMR, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE). Standard acquisition parameters for each nucleus should be employed.

IR Spectroscopy
  • Sample Preparation : Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) if the compound is a solid or viscous liquid. Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

  • Instrumentation : Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric and solvent absorbances.

Mass Spectrometry
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or gas chromatography (GC-MS) for volatile compounds.[18]

  • Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis : Obtain the mass spectrum using a quadrupole or time-of-flight (TOF) mass analyzer, scanning a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-400).[18]

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to data interpretation for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation Prep Purified Compound NMR NMR Spectroscopy (1H, 13C, 19F) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data NMR Spectral Data (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectral Data (Functional Groups) IR->IR_Data MS_Data MS Spectral Data (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectral analysis of this compound.

This guide serves as a valuable predictive resource for the spectral characterization of this compound, facilitating its use in research and development. Experimental verification of the predicted data is recommended for definitive structural confirmation.

References

Reactivity profile of 5-Fluoro-2-methoxybenzenesulfonyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity Profile of 5-Fluoro-2-methoxybenzenesulfonyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic sulfonyl chloride of interest in medicinal chemistry and organic synthesis. Its reactivity is characterized by the electrophilic sulfur atom, which is susceptible to attack by a wide range of nucleophiles. The presence of a fluorine atom and a methoxy group on the benzene ring modulates the reactivity of the sulfonyl chloride group through electronic effects. This guide provides a comprehensive overview of the reactivity of this compound with common nitrogen, oxygen, and sulfur nucleophiles. It includes general reaction principles, illustrative quantitative data from related compounds, detailed experimental protocols, and mechanistic diagrams to serve as a valuable resource for synthetic chemists.

Introduction: Core Reactivity Principles

Benzenesulfonyl chlorides are powerful electrophiles widely used for the synthesis of sulfonamides and sulfonate esters. The core of their reactivity lies in the highly electrophilic hexavalent sulfur atom, which is bonded to two oxygen atoms and a chlorine atom. This arrangement makes the sulfur atom an excellent site for nucleophilic attack, with the chloride ion serving as a good leaving group.

The general mechanism for the reaction of a sulfonyl chloride with a nucleophile is a nucleophilic substitution at the sulfur atom, typically proceeding via an SN2-like pathway.[1][2] The nucleophile attacks the sulfur atom, leading to a transient trigonal bipyramidal intermediate or transition state, followed by the departure of the chloride ion.

For This compound (CAS 67475-56-3) [3][4], the substituents on the aromatic ring influence this reactivity:

  • 5-Fluoro Group: As a moderately electron-withdrawing group, the fluorine atom increases the electrophilicity of the sulfur center, making the molecule more reactive towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.

  • 2-Methoxy Group: The methoxy group is ortho to the sulfonyl chloride. While it is electron-donating through resonance, its steric bulk and potential for intramolecular interactions can also affect the reaction rate. Ortho-substituents can sometimes lead to an unexpected acceleration of nucleophilic substitution at the sulfonyl sulfur due to steric congestion in the ground state.[2]

A common competing reaction is hydrolysis, where water acts as a nucleophile, leading to the formation of the corresponding sulfonic acid.[1] This necessitates the use of anhydrous conditions for most synthetic applications.

Reactivity with Nitrogen Nucleophiles: Sulfonamide Formation

The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of sulfonamides. This reaction, often referred to as sulfonylation, typically proceeds with high efficiency.[5] Tertiary amines do not form stable sulfonamides but can promote the hydrolysis of the sulfonyl chloride.[1] The reaction is commonly carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.[6][7]

Data Presentation: Representative Yields of Sulfonamides
Sulfonyl ChlorideAmineBase/SolventYield (%)Reference
Benzenesulfonyl chlorideDibutylamine1 M NaOH (aq)94[8]
Benzenesulfonyl chloride1-Octylamine1 M NaOH (aq)98[8]
2-Nitrobenzenesulfonyl chloride4-MethoxybenzylamineTriethylamine/DCM90-91[6]
p-Toluenesulfonyl chlorideAnilineMicrowave, Solvent-free97[5]
2,4-Dichlorobenzenesulfonyl chlorideVarious primary aminesPyridine/DCMGood to Excellent[7]
Experimental Protocol: General Synthesis of a Sulfonamide

This protocol is a representative procedure for the sulfonylation of a primary amine, adapted from literature methods for similar sulfonyl chlorides.[6][7]

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.05 eq)

  • Anhydrous triethylamine (1.5 eq) or pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

Reactivity with Oxygen Nucleophiles: Sulfonate Ester Formation

Alcohols and phenols react with this compound to form sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions, making this transformation highly valuable in multi-step synthesis.[9][10] The reaction is typically performed in the presence of a non-nucleophilic base like pyridine, which acts as both the solvent and the acid scavenger.[11][12]

Data Presentation: Representative Yields of Sulfonate Esters

The following table provides illustrative yields for the formation of sulfonate esters from various sulfonyl chlorides and alcohols.

Sulfonyl ChlorideAlcohol/PhenolBase/SolventYield (%)Reference
p-Toluenesulfonyl chlorideMethanolPyridineHigh[9][10]
Methanesulfonyl chlorideEthanolPyridineHigh[12]
Benzenesulfonyl chloridePhenolPyridineGoodGeneral Knowledge
Experimental Protocol: General Synthesis of a Sulfonate Ester

This protocol is a standard procedure for the preparation of a sulfonate ester from an alcohol.[11]

Materials:

  • This compound (1.1 eq)

  • Alcohol (1.0 eq)

  • Anhydrous pyridine

  • Diethyl ether or DCM

  • 5% Copper (II) sulfate solution (optional, for removing pyridine)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the alcohol (1.0 eq) in anhydrous pyridine in a round-bottom flask and cool the solution to 0 °C.

  • Addition of Sulfonyl Chloride: Add this compound (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, and then allow it to stand at a low temperature (e.g., 4 °C) overnight.

  • Work-up: Pour the reaction mixture into ice-cold water and extract with diethyl ether or DCM (3x).

  • Washing: Combine the organic extracts and wash them sequentially with cold 1 M HCl or 5% CuSO₄ solution (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude sulfonate ester can be purified by chromatography or recrystallization if necessary.

Reactivity with Sulfur Nucleophiles: Thiol Reactions

Thiols are potent nucleophiles and react with sulfonyl chlorides. The initial product of the reaction between a thiol and a sulfonyl chloride is typically a thiosulfonate ester. However, these reactions can sometimes be complex, with the potential for side reactions or subsequent transformations depending on the reaction conditions and the nature of the thiol.[13]

Data Presentation: Reactivity of Thiols

Direct quantitative yield data for the reaction of substituted benzenesulfonyl chlorides with thiols is less commonly tabulated than for amines or alcohols. However, the reaction is known to be efficient. Thiols can be converted into sulfonyl chlorides through oxidative chlorination, which is a related transformation.[14] The reaction of sulfenyl chlorides (RSCl), which can be intermediates in some thiol reactions, with excess thiol often leads to disulfides.[13]

ElectrophileNucleophileConditionsProduct TypeReference
Sulfonyl ChlorideThiolBaseThiosulfonate EsterGeneral Knowledge
ThiolH₂O₂/SOCl₂Room TemperatureSulfonyl Chloride[14]
Sulfenyl ChlorideThiolateAqueous BufferDisulfide[13]
Experimental Protocol: General Reaction with a Thiol

This is a generalized protocol for the reaction of a sulfonyl chloride with a thiol to form a thiosulfonate ester.

Materials:

  • This compound (1.0 eq)

  • Thiol (1.0 eq)

  • Anhydrous triethylamine (1.1 eq)

  • Anhydrous solvent (e.g., THF or DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the thiol (1.0 eq) and triethylamine (1.1 eq) in the anhydrous solvent.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C. Add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Reaction: Stir the reaction at 0 °C for one hour and then at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up: Filter the mixture to remove triethylamine hydrochloride. Dilute the filtrate with the solvent and wash with water and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagrams of Pathways and Workflows

Reaction Mechanism

The fundamental reaction pathway for the interaction of this compound with a nucleophile (Nu-H) is depicted below.

G R_SO2Cl 5-Fluoro-2-methoxy- benzenesulfonyl chloride TS Trigonal Bipyramidal Transition State R_SO2Cl->TS Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->TS Nucleophilic Attack Product Sulfonamide / Sulfonate Ester / Thiosulfonate Ester TS->Product Chloride Departure HCl HCl TS->HCl Salt Base·HCl Salt HCl->Salt Base Base (e.g., Pyridine) Base->Salt Acid Neutralization

Caption: General mechanism for nucleophilic substitution at the sulfonyl sulfur center.

Experimental Workflow

A typical workflow for the synthesis, work-up, and purification of products derived from this compound is outlined below.

G A 1. Reaction Setup (Reactants + Solvent + Base) B 2. Controlled Addition of Sulfonyl Chloride @ 0°C A->B C 3. Reaction Monitoring (TLC) B->C D 4. Aqueous Work-up (Quenching & Extraction) C->D E 5. Washing & Drying (Organic Layer) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Purification (Recrystallization or Chromatography) F->G H 8. Product Characterization (NMR, MS, etc.) G->H

Caption: A standard experimental workflow for synthesis and product isolation.

References

The Impact of Electron-Withdrawing Groups on the Reactivity of Benzenesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonyl chlorides are a pivotal class of reagents in organic synthesis, serving as precursors for a wide array of sulfonamides, sulfonate esters, and other sulfur-containing compounds. Their reactivity is of paramount importance in various fields, including medicinal chemistry and materials science. The electronic nature of substituents on the benzene ring profoundly influences the electrophilicity of the sulfonyl chloride moiety, thereby dictating its reaction rates with nucleophiles. This technical guide provides an in-depth analysis of the effects of electron-withdrawing groups on the reactivity of benzenesulfonyl chloride, offering quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

Theoretical Background: Substituent Effects and the Hammett Equation

The reactivity of substituted benzenesulfonyl chlorides is governed by the electronic effects of the substituents on the aromatic ring. These effects can be broadly categorized into two types: inductive effects and resonance effects.

  • Inductive Effect: This is the through-bond polarization of sigma (σ) bonds due to the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) possess a positive inductive effect (+I), pulling electron density away from the benzene ring and the sulfonyl chloride group.

  • Resonance Effect: This involves the delocalization of pi (π) electrons through the overlap of p-orbitals. EWGs with π systems can withdraw electron density from the ring via resonance (a -M or -R effect).

Both inductive and resonance effects of EWGs increase the partial positive charge on the sulfur atom of the sulfonyl chloride, making it more susceptible to nucleophilic attack. This enhanced electrophilicity leads to an increased reaction rate.

The Hammett equation provides a quantitative means to correlate the reaction rates of substituted aromatic compounds with the electronic properties of their substituents.[1][2] The equation is expressed as:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the reaction of a substituted benzenesulfonyl chloride.

  • k₀ is the rate constant for the reaction of the unsubstituted benzenesulfonyl chloride.

  • σ is the substituent constant, which quantifies the electronic effect of a particular substituent in the meta or para position. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.

Quantitative Data: The Impact of Substituents on Reaction Rates

The following tables summarize the rate constants for the hydrolysis of various substituted benzenesulfonyl chlorides. The data clearly demonstrates that electron-withdrawing substituents accelerate the reaction, as evidenced by the larger rate constants compared to the unsubstituted benzenesulfonyl chloride.

Table 1: First-Order Rate Constants for the Solvolysis of 4-Substituted Benzenesulfonyl Chlorides in H₂O at 15°C[3]

Substituent (X)10⁴ k (s⁻¹)
4-MeO23.89
4-Me13.57
4-H11.04
4-Br7.447
4-NO₂9.373

Table 2: Rate Coefficients for the Neutral and Alkaline Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water[4]

SubstituentReactionRate Coefficient (at 25°C)
p-HNeutral1.12 x 10⁻³ s⁻¹
o-NO₂Neutral1.83 x 10⁻² s⁻¹
m-NO₂Neutral1.15 x 10⁻² s⁻¹
p-NO₂Neutral1.95 x 10⁻² s⁻¹
p-FNeutral2.19 x 10⁻³ s⁻¹
p-MeNeutral5.89 x 10⁻⁴ s⁻¹
p-OMeNeutral4.17 x 10⁻⁴ s⁻¹
p-HAlkaline1.05 M⁻¹s⁻¹
o-NO₂Alkaline21.4 M⁻¹s⁻¹
m-NO₂Alkaline15.1 M⁻¹s⁻¹
p-NO₂Alkaline25.1 M⁻¹s⁻¹
p-FAlkaline2.63 M⁻¹s⁻¹
p-MeAlkaline0.43 M⁻¹s⁻¹
p-OMeAlkaline0.28 M⁻¹s⁻¹

The alkaline hydrolysis rates for substituted benzenesulfonyl chlorides follow the Hammett equation with a ρ-value of +1.564, indicating a significant acceleration by electron-withdrawing groups.[4]

Reaction Mechanism and the Role of Electron-Withdrawing Groups

The reaction of benzenesulfonyl chloride with nucleophiles, such as in hydrolysis, typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5]

Caption: Sₙ2 mechanism for the reaction of benzenesulfonyl chloride with a nucleophile.

An electron-withdrawing group on the aryl ring (Ar) enhances the partial positive charge on the sulfur atom, making it a more potent electrophile. This increased electrophilicity facilitates the attack by the nucleophile (Nu⁻) and stabilizes the developing negative charge on the oxygen atoms in the trigonal bipyramidal transition state. Consequently, the activation energy of the reaction is lowered, leading to a faster reaction rate.

Experimental Protocols

A. Synthesis of p-Nitrobenzenesulfonyl Chloride

This protocol is adapted from a patented method and provides a general procedure for the synthesis of a substituted benzenesulfonyl chloride.[6]

Materials:

  • 4-Nitrochlorobenzene

  • Sodium sulfide (Na₂S)

  • Sulfur

  • Methanol or Ethanol

  • Dichloroethane

  • Chlorine gas (Cl₂)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • n-Hexane

Procedure:

  • Preparation of Disulfide:

    • In a round-bottom flask, heat a mixture of sodium sulfide and sulfur in an organic solvent (methanol or ethanol) under reflux for 1 hour to obtain a sodium disulfide (Na₂S₂) solution.

    • Add the Na₂S₂ solution to a solution of 4-nitrochlorobenzene in the same organic solvent.

    • Maintain the reaction mixture with stirring for 4 hours.

    • Cool the mixture to 25°C and collect the precipitated disulfide by suction filtration.

    • Wash the wet product with water to obtain the disulfide.

  • Chlorination and Acyl Chloride Formation:

    • In a separate flask, heat a mixture of the disulfide, dichloroethane, and water.

    • Bubble chlorine gas (Cl₂) through the solution and maintain the reaction for 0.5 hours.

    • Cool the reaction mixture to 30°C.

    • After post-processing, cool the solution to 40°C, add DMF, and then add thionyl chloride (SOCl₂) dropwise.

    • Maintain the reaction for 3 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into ice water and stir for 15 minutes.

    • Allow the layers to separate and collect the upper organic layer.

    • Distill the organic layer under reduced pressure to remove the solvent.

    • Add n-hexane to the residue to induce precipitation.

    • Cool the mixture to 0-5°C and collect the solid product by filtration.

    • Dry the product under vacuum at 40-50°C to obtain p-nitrobenzenesulfonyl chloride.

B. Kinetic Study of Benzenesulfonyl Chloride Hydrolysis by Conductance Measurement

This protocol is based on the methodology described for studying the solvolysis of substituted benzenesulfonyl chlorides.[3]

Apparatus:

  • Conductivity bridge and cell

  • Constant temperature water bath

  • Magnetic stirrer

  • Volumetric flasks and pipettes

Procedure:

Kinetic_Workflow start Start prep_sol Prepare a stock solution of the substituted benzenesulfonyl chloride in a suitable solvent (e.g., acetone). start->prep_sol thermostat Equilibrate the conductivity cell containing deionized water in a constant temperature bath. prep_sol->thermostat inject Inject a small, known volume of the benzenesulfonyl chloride solution into the conductivity cell with vigorous stirring. thermostat->inject monitor Record the change in conductance of the solution over time at regular intervals. inject->monitor data_analysis Plot the conductance data versus time and fit to a first-order rate equation to determine the rate constant (k). monitor->data_analysis end End data_analysis->end

Caption: Workflow for a kinetic study of benzenesulfonyl chloride hydrolysis.

  • Solution Preparation: Prepare a stock solution of the purified substituted benzenesulfonyl chloride in a suitable non-reactive solvent (e.g., acetone).

  • Temperature Equilibration: Place a known volume of deionized water in the conductivity cell and allow it to equilibrate to the desired reaction temperature in the constant temperature bath.

  • Reaction Initiation: Inject a small, precise volume of the benzenesulfonyl chloride stock solution into the conductivity cell with vigorous stirring to ensure rapid mixing. Start recording time immediately.

  • Data Acquisition: Monitor the change in the conductance of the solution over time. The hydrolysis of benzenesulfonyl chloride produces hydrochloric acid and the corresponding sulfonic acid, leading to an increase in conductivity.

  • Data Analysis: The first-order rate constant (k) can be determined by plotting the natural logarithm of the difference between the final and instantaneous conductance (ln(G∞ - Gt)) against time. The slope of the resulting straight line will be -k.

Hammett Plot Visualization

A Hammett plot for the alkaline hydrolysis of substituted benzenesulfonyl chlorides would show a positive correlation, illustrating the acceleration of the reaction by electron-withdrawing groups.

Hammett_Plot xaxis σ (Substituent Constant) yaxis log(k/k₀) origin p_OMe p_NO2 p_OMe->p_NO2 ρ > 0 p_Me H p_F m_NO2 ewg Electron-withdrawing groups (faster reaction) edg Electron-donating groups (slower reaction)

Caption: Illustrative Hammett plot for benzenesulfonyl chloride hydrolysis.

Conclusion

The reactivity of benzenesulfonyl chloride is highly sensitive to the electronic nature of substituents on the benzene ring. Electron-withdrawing groups significantly enhance the rate of nucleophilic substitution reactions by increasing the electrophilicity of the sulfur atom and stabilizing the transition state. The Hammett equation provides a robust framework for quantifying these substituent effects. The experimental protocols detailed in this guide offer a practical basis for the synthesis and kinetic analysis of substituted benzenesulfonyl chlorides, enabling researchers and drug development professionals to better understand and manipulate the reactivity of this important class of compounds.

References

Stability and Storage of 5-Fluoro-2-methoxybenzenesulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-Fluoro-2-methoxybenzenesulfonyl chloride. Due to its reactive nature as a sulfonyl chloride, proper handling and storage are paramount to ensure its integrity and prevent degradation, which could impact experimental outcomes and the synthesis of active pharmaceutical ingredients. This document outlines the key stability liabilities, provides recommended storage and handling procedures, and details a representative experimental protocol for stability assessment.

Core Stability Profile and Recommended Handling

This compound is susceptible to degradation, primarily through hydrolysis. Like other sulfonyl chlorides, it is sensitive to moisture, heat, and potentially light. The primary degradation pathway involves the reaction with water to form the corresponding sulfonic acid and hydrochloric acid.

Recommended Storage and Handling Conditions

To maintain the quality and stability of this compound, the following conditions and procedures are recommended:

ParameterRecommendationRationale
Storage Temperature -20°C[1]Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents contact with atmospheric moisture.
Container Tightly sealed, moisture-proof container.Protects from moisture ingress.
Handling Environment Handle in a dry, well-ventilated area, preferably in a glove box or under a fume hood.[2]Minimizes exposure to moisture and ensures user safety.
Incompatible Materials Avoid contact with water, bases, and alcohols.[][4]These substances will react with and degrade the sulfonyl chloride.
Personal Protective Equipment Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][]Ensures personal safety from the corrosive nature of the compound and its degradation products.

Major Decomposition Pathway: Hydrolysis

The principal route of degradation for this compound is hydrolysis, which occurs upon contact with water. This reaction is characteristic of sulfonyl chlorides and results in the formation of 5-Fluoro-2-methoxybenzenesulfonic acid and hydrochloric acid. This reaction is generally considered irreversible.

G cluster_reactants Reactants cluster_products Products 5-Fluoro-2-methoxybenzenesulfonyl_chloride 5-Fluoro-2-methoxybenzenesulfonyl chloride 5-Fluoro-2-methoxybenzenesulfonic_acid 5-Fluoro-2-methoxybenzenesulfonic acid 5-Fluoro-2-methoxybenzenesulfonyl_chloride->5-Fluoro-2-methoxybenzenesulfonic_acid Hydrolysis HCl Hydrochloric Acid (HCl) Water Water (H₂O) G cluster_factors Influencing Factors Stability Stability of 5-Fluoro-2-methoxybenzenesulfonyl chloride Moisture Moisture/Humidity Moisture->Stability decreases Temperature Temperature Temperature->Stability decreases Light Light Exposure Light->Stability potentially decreases Incompatibles Presence of Incompatible Materials Incompatibles->Stability decreases G Start Start Stock_Solution Prepare Stock Solution in Acetonitrile Start->Stock_Solution Reaction_Setup Set up Buffered Aqueous Solution at Controlled Temperature Stock_Solution->Reaction_Setup Initiate_Reaction Add Stock Solution to Initiate Hydrolysis Reaction_Setup->Initiate_Reaction Time_Sampling Withdraw Aliquots at Timed Intervals Initiate_Reaction->Time_Sampling Quench_Reaction Quench Reaction in Acetonitrile Time_Sampling->Quench_Reaction HPLC_Analysis Analyze Samples by HPLC Quench_Reaction->HPLC_Analysis Data_Analysis Determine Rate of Hydrolysis HPLC_Analysis->Data_Analysis End End Data_Analysis->End

References

A Comprehensive Technical Guide to the Safe Handling of 5-Fluoro-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and provides a summary of safety and handling information based on available data for 5-Fluoro-2-methoxybenzenesulfonyl chloride and structurally similar compounds. It is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) for the specific product you are using and adhere to all institutional and regulatory safety protocols.

Introduction

This compound (CAS No. 67475-56-3) is a sulfonyl chloride derivative utilized in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] As with many sulfonyl chlorides, this compound is classified as corrosive and requires stringent safety measures to prevent exposure and ensure safe handling in a laboratory setting.[3] This guide outlines the potential hazards, necessary personal protective equipment, and appropriate procedures for the safe use, storage, and disposal of this compound.

Hazard Identification and Classification

Based on data from structurally related compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards are its corrosive nature and acute toxicity upon ingestion.

Table 1: GHS Hazard Classification [3][4][5]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Note: This classification is based on data for analogous compounds and should be confirmed with the supplier-specific SDS.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent contact with this compound.

Table 2: Recommended Personal Protective Equipment [6][7][8]

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.[6][8]Protects against splashes that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.[6]Prevents skin contact, which can lead to severe burns.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[7][8] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is recommended.[8]Protects against inhalation of corrosive and irritating dust or vapors.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.

Handling
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

  • Avoid the formation of dust and aerosols.[7]

  • Keep the container tightly closed when not in use.[9]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling.[10]

  • Do not eat, drink, or smoke in the laboratory.[10]

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[8][9]

  • Keep containers tightly sealed.[9]

  • The compound is moisture-sensitive; store under an inert atmosphere if possible.[8]

  • Store in a locked cabinet or other secure area.[4][9][10]

First Aid Measures

In the event of exposure, immediate action is crucial.

Table 3: First Aid Procedures [7][10][11][12]

Exposure RouteFirst Aid Instructions
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[11][12]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[11][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][11]

Accidental Release and Disposal

Accidental Release
  • Evacuate the area and ensure adequate ventilation.[10]

  • Wear appropriate personal protective equipment as outlined in Section 3.[13]

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[8]

  • Do not allow the material to enter drains or waterways.[10]

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[9]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]

  • Specific Hazards: During a fire, irritating and toxic gases such as sulfur oxides, hydrogen chloride, and carbon oxides may be generated.[12][13]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

Stability and Reactivity

  • Reactivity: Generally stable under recommended storage conditions.[14]

  • Chemical Stability: Moisture-sensitive.[8]

  • Conditions to Avoid: Exposure to moisture and incompatible materials.[8]

  • Incompatible Materials: Strong oxidizing agents.[8]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[15][16]

Visual Workflow for Safe Handling

SafeHandlingWorkflow RiskAssessment Risk Assessment PPE Personal Protective Equipment (PPE) - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat RiskAssessment->PPE Determines Handling Handling Procedure - Use in Fume Hood - Avoid Dust Generation - Keep Container Closed PPE->Handling Required For Storage Storage - Cool, Dry, Ventilated Area - Tightly Sealed - Away from Incompatibles Handling->Storage After Use Spill Accidental Spill Handling->Spill Exposure Personal Exposure Handling->Exposure Disposal Waste Disposal Handling->Disposal Generates EmergencyResponse Emergency Response Spill->EmergencyResponse Triggers Exposure->EmergencyResponse Triggers FirstAid First Aid Measures - Inhalation - Skin/Eye Contact - Ingestion EmergencyResponse->FirstAid SpillCleanup Spill Cleanup - Evacuate - Wear PPE - Collect & Contain EmergencyResponse->SpillCleanup

Caption: Logical workflow for the safe handling of this compound.

References

The Indispensable Role of Sulfonyl Chlorides in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfonyl chlorides (R-SO₂Cl) represent a cornerstone class of reagents in organic synthesis, prized for their high reactivity and versatility. The electrophilic nature of the sulfur atom, bonded to two oxygen atoms and a chlorine atom, renders them highly susceptible to nucleophilic attack.[1] This inherent reactivity is the foundation of their widespread utility in the construction of diverse and complex molecular architectures, particularly within the pharmaceutical and fine chemical industries.[1][2] This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of sulfonyl chlorides, complete with experimental protocols and data presented for practical laboratory use.

Synthesis of Sulfonyl Chlorides

The preparation of sulfonyl chlorides can be achieved through several reliable methods, primarily involving chlorosulfonation of aromatic compounds or oxidation of sulfur-containing precursors.

Chlorosulfonation of Arenes

A prevalent method for synthesizing aryl sulfonyl chlorides is the direct chlorosulfonation of arenes using chlorosulfonic acid.[3] This electrophilic aromatic substitution reaction is generally efficient but can be harsh. For instance, toluene undergoes chlorosulfonation to produce p-toluenesulfonyl chloride, a widely used reagent.[4][5]

From Sulfonic Acids and Their Salts

Alternatively, sulfonic acids or their salts can be converted to the corresponding sulfonyl chlorides using chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[2][6][7] The reaction of sodium benzenesulfonate with PCl₅ or phosphorus oxychloride provides benzenesulfonyl chloride.[2][6]

Core Reactivity and Applications

The utility of sulfonyl chlorides stems from their ability to react with a wide range of nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other important functional groups.

Formation of Sulfonamides

The reaction between a sulfonyl chloride and a primary or secondary amine is a fundamental transformation that yields sulfonamides.[8][9] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in numerous therapeutic agents, including antibacterial drugs.[8][10][11] The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride, which is typically scavenged by a base.[12]

Experimental Protocols

Protocol 1: Synthesis of Benzenesulfonyl Chloride

This protocol describes the preparation of benzenesulfonyl chloride from sodium benzenesulfonate and phosphorus pentachloride.[2][6]

Materials:

  • Sodium benzenesulfonate (dried at 140°C for 3 hours)

  • Phosphorus pentachloride (finely divided)

  • Water

  • Carbon tetrachloride

Procedure:

  • In a 2-L round-bottomed flask, place a mixture of 250 g (1.2 moles) of finely divided phosphorus pentachloride and 450 g (2.5 moles) of dried sodium benzenesulfonate.

  • Attach a reflux condenser to the flask and heat the mixture in an oil bath at 170–180°C for 15 hours. It is advisable to shake the flask every few hours as the mixture is thick.[6]

  • After cooling, cautiously add 1 L of cold water to the reaction mixture.

  • Separate the lower layer of benzenesulfonyl chloride.

  • Wash the crude product once with water.

  • For purification, perform vacuum distillation. Collect the fraction boiling at 113–115°C / 10 mmHg.[6]

Expected Yield: 74–87%[6]

Protocol 2: Synthesis of a Sulfonamide from Methanesulfonyl Chloride and a Primary Amine

This protocol provides a general procedure for the synthesis of methanesulfonamides.[12]

Materials:

  • Primary amine (1.0 eq.)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Methanesulfonyl chloride (MsCl) (1.1 eq.)

  • Water

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Cool the stirring solution to 0°C in an ice bath.

  • Add methanesulfonyl chloride (1.1 eq.) dropwise via a syringe, ensuring the internal temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel.

experimental_workflow_sulfonamide_synthesis cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification start Start setup Dissolve amine and base in anhydrous solvent under N₂ atmosphere start->setup cool Cool to 0 °C setup->cool add_mscl Add MsCl dropwise cool->add_mscl react Warm to RT and stir (1-16 h) add_mscl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with H₂O monitor->quench Reaction Complete extract Aqueous Workup (Acid/Base Washes) quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/ Recrystallization) dry->purify end End purify->end

Formation of Sulfonate Esters

Sulfonyl chlorides readily react with alcohols and phenols in the presence of a base to form sulfonate esters.[10][13][14][15] This transformation is crucial for converting the hydroxyl group, a poor leaving group, into a good leaving group (sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.[16] Tosylates (p-toluenesulfonates) and mesylates (methanesulfonates) are common examples.[17][18]

Protocol 3: Tosylation of an Alcohol

This protocol details a general procedure for the tosylation of an alcohol using p-toluenesulfonyl chloride.[19]

Materials:

  • Alcohol (1.0 eq.)

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (TEA) (1.5 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.5 eq.)

  • Water

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the alcohol (1 mmol) in CH₂Cl₂ (5 mL) at 0°C, add TEA (0.22 mL, 1.5 mmol) and DMAP (30 mg, 0.2 mmol).

  • Add a solution of p-toluenesulfonyl chloride (286 mg, 1.5 mmol) in CH₂Cl₂ (5 mL) dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes and then at 15°C for 12 hours.

  • Add water (10 mL) to quench the reaction.

  • Separate the organic phase and wash it with a saturated solution of NaHCO₃ (2 x 10 mL) and brine.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent under vacuum.

  • Purify the resulting tosylate by column chromatography.

EntryAlcohol SubstrateReaction Time (h)Yield (%)Reference
1Benzyl alcohol1253 (as tosylate)[19]
24-Nitrobenzyl alcohol1265 (as chloride)[19]
34-Bromobenzyl alcohol1230-35 (as chloride)[19]
44-Nitrocinnamyl alcohol1251 (as chloride)[19]
5Dodecanol388-90[20]
6Various lipophilic alcohols0.25-0.554-100[21]

Table 1: Selected Yields for the Reaction of Alcohols with p-Toluenesulfonyl Chloride. Note: In some cases with activated alcohols, the corresponding chloride is formed as the major product.[19]

Sulfonyl Chlorides as Protecting Groups

The sulfonamide group is exceptionally stable under a wide range of reaction conditions, making sulfonyl chlorides excellent reagents for the protection of amines.[22] The tosyl (Ts) group is a commonly employed protecting group for amines.[23] Deprotection often requires harsh conditions, such as strong acid or reducing conditions.[22][24]

Protocol 4: Deprotection of an N-Tosyl Group

This protocol describes the deprotection of an N-tosyl group using magnesium in methanol.[24]

Materials:

  • N-Tosylpyrrolidine (or other N-tosyl amine) (1.0 eq.)

  • Anhydrous methanol

  • Magnesium turnings (excess)

Procedure:

  • To a solution of the N-tosyl amine in anhydrous methanol, add an excess of magnesium turnings.

  • The reaction can be facilitated by ultrasonication at 40-50°C.

  • Monitor the reaction for the consumption of the starting material by TLC.

  • Upon completion, filter the reaction mixture to remove excess magnesium.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by standard methods such as column chromatography.

deprotection_pathways cluster_acidic Acidic Conditions cluster_reductive Reductive Conditions Start N-Tosyl Amine (Protected Amine) Acid HBr/AcOH, Phenol or MeSO₃H, TFA, Thioanisole Start->Acid Cleavage Reductive Mg/MeOH or SmI₂/Amine/H₂O or Sodium Naphthalenide Start->Reductive Cleavage End Free Amine Acid->End Reductive->End

Cross-Coupling Reactions

In recent years, sulfonyl chlorides have emerged as versatile coupling partners in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[25][26][27] These reactions typically proceed with the extrusion of sulfur dioxide, providing a novel route for the formation of carbon-carbon bonds.[25] This desulfonylative cross-coupling expands the toolkit for constructing biaryl and other important structural motifs.

EntrySulfonyl ChlorideBoronic AcidBaseCatalyst SystemYield (%)Reference
11-Naphthalenesulfonyl chloride4-Methylbenzeneboronic acidNa₂CO₃Pd₂(dba)₃ / Ligand 795[25]
2p-Toluenesulfonyl chloridePhenylboronic acidK₂CO₃PdCl₂High[28]
3Benzenesulfonyl chloride4-Methoxyphenylboronic acidNa₂CO₃Pd₂(dba)₃ / Ligand 794[25]
44-Chlorobenzenesulfonyl chloride4-Methylbenzeneboronic acidNa₂CO₃Pd₂(dba)₃ / Ligand 790[25]

Table 2: Selected Yields for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Sulfonyl Chlorides and Boronic Acids.

suzuki_coupling_cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd Pd_complex1 R-Pd(II)(SO₂Cl)Lₙ OxAdd->Pd_complex1 Transmetal Transmetalation Pd_complex1->Transmetal Pd_complex2 R-Pd(II)-R'Lₙ Transmetal->Pd_complex2 -SO₂ -Cl⁻ R_BOH2 R'-B(OH)₂ R_BOH2->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination Pd_complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product RSO2Cl R-SO₂Cl RSO2Cl->OxAdd

Safety and Handling

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling in a laboratory setting.[17][18] They are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[29]

  • Ventilation: Handle sulfonyl chlorides in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[29]

  • Moisture: Avoid contact with water and moisture. Store in a cool, dry place in a tightly sealed container.[17]

  • Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.[30]

  • Incompatibilities: Avoid contact with strong bases, alcohols, and oxidizing agents.[17]

Conclusion

Sulfonyl chlorides are undeniably powerful and versatile reagents in the arsenal of the modern organic chemist. Their ability to readily form stable sulfonamides and reactive sulfonate esters, serve as robust protecting groups, and participate in novel cross-coupling reactions underscores their importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of their reactivity, coupled with careful adherence to safety protocols, enables researchers to effectively harness the synthetic potential of this important class of compounds.

References

The Dichotomy of Reactivity: An In-depth Technical Guide to the Influence of Fluorine and Methoxy Groups on Sulfonyl Chloride Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the nuanced roles of fluorine-containing substituents and methoxy groups on the reactivity of sulfonyl chlorides, a pivotal class of reagents in synthetic chemistry and drug discovery. By understanding the electronic interplay of these groups, researchers can better predict and control reaction outcomes, leading to more efficient synthesis of complex molecules and novel therapeutic agents. This guide provides a comprehensive overview of the underlying physical organic principles, supported by quantitative kinetic data, detailed experimental protocols, and logical workflow diagrams to facilitate practical application in a research setting.

Executive Summary

The reactivity of the sulfonyl chloride moiety is critically dependent on the electronic nature of the substituents attached to its backbone. Electron-withdrawing groups are generally understood to enhance the electrophilicity of the sulfur atom, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups tend to decrease reactivity. This guide focuses on two commonly encountered and mechanistically distinct substituents: the powerfully electron-withdrawing fluorine and trifluoromethyl groups, and the electronically ambiguous methoxy group, which exhibits both inductive electron-withdrawal and resonance electron-donation. Through a comparative analysis of kinetic data and a review of established experimental methodologies, this document aims to provide a clear and actionable understanding of how these substituents modulate sulfonyl chloride reactivity.

The Electronic Effects of Fluorine and Methoxy Groups

The influence of a substituent on the reactivity of a sulfonyl chloride is a manifestation of its ability to alter the electron density at the sulfur atom. This is primarily governed by two fundamental electronic effects: the inductive effect and the resonance effect.

Fluorine-Containing Groups: A fluorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). When attached to an aromatic ring, this effect deactivates the ring and, more importantly, withdraws electron density from the sulfonyl chloride group, making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack. This effect is even more pronounced in the trifluoromethyl group (-CF₃), where the cumulative inductive effect of three fluorine atoms results in a potent electron-withdrawing character.

The Methoxy Group: The methoxy group (-OCH₃) presents a more complex electronic profile. The oxygen atom is more electronegative than carbon, resulting in an electron-withdrawing inductive effect (-I). However, the lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system (such as a benzene ring) through resonance, which is an electron-donating effect (+R).[1] The net electronic effect of a methoxy group depends on its position relative to the reaction center. In the meta position, only the inductive effect is significant, making it electron-withdrawing. In the para position, the resonance effect dominates, resulting in a net electron-donating character.[1]

Quantitative Analysis of Substituent Effects on Reactivity

The impact of these electronic effects can be quantified by comparing the reaction rates of substituted sulfonyl chlorides under identical conditions. The solvolysis (reaction with the solvent) of para-substituted benzenesulfonyl chlorides in water provides a clear illustration of these principles.

Substituent (p-X)Rate Coefficient (k) at 25°C (s⁻¹)Relative Rate (kₓ / kₑ)Hammett σ Constant
-OCH₃1.18 x 10⁻³0.52-0.27
-H2.27 x 10⁻³1.000.00
-F2.37 x 10⁻³1.04+0.06
-NO₂1.33 x 10⁻²5.86+0.78

Data compiled from studies on the hydrolysis of para-substituted benzenesulfonyl chlorides in water.[2]

As the data in the table indicates, the electron-donating p-methoxy group decreases the rate of solvolysis compared to the unsubstituted benzenesulfonyl chloride. In contrast, the weakly electron-withdrawing p-fluoro group results in a slight rate enhancement. The strongly electron-withdrawing p-nitro group, included for comparison, dramatically increases the reaction rate. This trend aligns with the expected SN2-like mechanism, where increased electrophilicity of the sulfur center accelerates the reaction.[2]

Experimental Protocols

Kinetic Analysis of Sulfonyl Chloride Solvolysis via Conductimetry

The solvolysis of a sulfonyl chloride in an aqueous medium produces sulfonic acid and hydrochloric acid, both of which are strong electrolytes. The rate of reaction can therefore be conveniently monitored by measuring the increase in the electrical conductivity of the solution over time.[3]

Apparatus:

  • Conductivity meter with a dipping cell

  • Constant temperature water bath (± 0.1°C)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solvent Preparation: Prepare the desired solvent system (e.g., deionized water, or a mixed aqueous-organic solvent) and place it in the constant temperature bath to equilibrate.

  • Sample Preparation: Accurately weigh a small amount of the sulfonyl chloride and prepare a stock solution in a suitable anhydrous solvent (e.g., acetone).

  • Reaction Initiation: Pipette a known volume of the equilibrated solvent into the reaction vessel (a beaker or flask) containing a magnetic stir bar. Place the conductivity cell in the solvent and allow the reading to stabilize.

  • Data Acquisition: Initiate the reaction by rapidly injecting a small, precise volume of the sulfonyl chloride stock solution into the stirred solvent. Simultaneously, start the stopwatch.

  • Monitoring: Record the conductivity of the solution at regular time intervals. Continue recording until the conductivity reading becomes constant, indicating the completion of the reaction (the "infinity" reading).

  • Data Analysis: The first-order rate constant (k) is calculated from the conductivity data using the integrated rate law for a first-order reaction: ln(C∞ - Ct) = -kt + ln(C∞ - C₀) where C∞ is the conductivity at infinite time, Ct is the conductivity at time t, and C₀ is the initial conductivity. A plot of ln(C∞ - Ct) versus time will yield a straight line with a slope of -k.

Construction of a Hammett Plot

A Hammett plot is a powerful tool in physical organic chemistry used to correlate reaction rates with the electronic properties of substituents.

Procedure:

  • Data Collection: Determine the first-order rate constants (kₓ) for the reaction of a series of meta- and para-substituted sulfonyl chlorides (where X is the substituent) under identical conditions. Also, determine the rate constant for the unsubstituted compound (kₑ).

  • Calculate Relative Rates: For each substituted compound, calculate the logarithm of the ratio of its rate constant to that of the unsubstituted compound (log(kₓ/kₑ)).

  • Obtain Hammett Constants: Find the appropriate Hammett substituent constants (σ) for each of the meta- and para-substituents used. These are widely available in the literature.

  • Plot the Data: Create a graph with log(kₓ/kₑ) on the y-axis and the Hammett σ constants on the x-axis.

  • Determine the Reaction Constant (ρ): Perform a linear regression on the plotted data. The slope of the resulting line is the Hammett reaction constant, rho (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups.[4]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis cluster_conclusion Conclusion prep_reagents Prepare Reagents & Solvents prep_stock Create Sulfonyl Chloride Stock Solution prep_reagents->prep_stock equilibrate Equilibrate Solvent in Water Bath prep_stock->equilibrate initiate Inject Stock Solution (Start Timer) equilibrate->initiate monitor Monitor Conductivity vs. Time initiate->monitor calc_k Calculate Rate Constant (k) from Conductivity Data monitor->calc_k repeat_exp Repeat for All Substituted Compounds calc_k->repeat_exp conclusion Correlate Reactivity with Substituent Properties repeat_exp->conclusion

Caption: Experimental workflow for kinetic analysis of sulfonyl chloride solvolysis.

hammett_workflow cluster_calculation Calculation cluster_plotting Graphical Analysis cluster_interpretation Mechanistic Interpretation start Start with Rate Constants (k) for a Series of Substituted and Unsubstituted Reactants calc_ratio Calculate log(k_X / k_H) for each substituent start->calc_ratio get_sigma Obtain Literature Hammett σ Constants start->get_sigma plot_data Plot log(k_X / k_H) vs. σ calc_ratio->plot_data get_sigma->plot_data linear_fit Perform Linear Regression plot_data->linear_fit get_rho Determine Reaction Constant (ρ) from Slope linear_fit->get_rho interpret_rho Interpret Sign and Magnitude of ρ to Elucidate Reaction Mechanism get_rho->interpret_rho end End: Mechanistic Insight interpret_rho->end

Caption: Logical workflow for constructing and interpreting a Hammett plot.

Conclusion

The reactivity of sulfonyl chlorides is profoundly influenced by the electronic nature of their substituents. Fluorine-containing groups, acting as strong inductors, enhance the electrophilicity of the sulfonyl sulfur and accelerate nucleophilic substitution. In contrast, the methoxy group exhibits a dual electronic nature, with its net effect being dependent on its position, typically resulting in a modest deactivation when in the para position due to resonance donation. A systematic approach, combining careful kinetic measurements with the application of linear free-energy relationships like the Hammett equation, provides a robust framework for understanding and predicting these effects. This knowledge is invaluable for the rational design of synthetic routes and the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

Methodological & Application

Application Notes and Protocols for the Reaction of 5-Fluoro-2-methoxybenzenesulfonyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of sulfonamides is a cornerstone reaction in medicinal chemistry and drug development. The sulfonamide functional group is a key component in a wide array of therapeutic agents, valued for its ability to mimic the carboxylic acid moiety, its metabolic stability, and its capacity to engage in hydrogen bonding. 5-Fluoro-2-methoxybenzenesulfonyl chloride is a valuable building block for the synthesis of novel sulfonamides, incorporating a fluorine atom and a methoxy group that can modulate the physicochemical properties of the target molecule, such as lipophilicity and metabolic stability.

This document provides a detailed protocol for the reaction of this compound with primary amines to form the corresponding N-substituted sulfonamides.

Reaction Principle

The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid. A base is typically added to neutralize the HCl byproduct and drive the reaction to completion.

General Reaction Scheme:

Experimental Protocols

This section outlines a general and a microwave-assisted protocol for the synthesis of N-substituted-5-fluoro-2-methoxybenzenesulfonamides.

General Laboratory Protocol

Materials:

  • This compound

  • Primary amine (aliphatic or aromatic)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Pyridine)

  • Base (e.g., Triethylamine (TEA), Pyridine, or N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reagents for work-up and purification (e.g., 1M HCl, saturated sodium bicarbonate solution, brine, silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.1-1.5 equivalents) to the stirred solution of the amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water or 1M HCl.

    • If a water-immiscible solvent was used, transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • If a water-miscible solvent was used, remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate or DCM). Proceed with the washing steps as described above.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure N-substituted-5-fluoro-2-methoxybenzenesulfonamide.

Microwave-Assisted Protocol (Solvent-Free)

For certain primary amines, a rapid and efficient synthesis can be achieved using microwave irradiation without a solvent.[1]

Materials:

  • This compound

  • Primary amine (liquid or solid)

  • Microwave reactor

Procedure:

  • Reaction Mixture: In a microwave-safe reaction vessel, mix this compound (1.0 equivalent) and the primary amine (1.0-1.2 equivalents). If the amine is a solid, it can be added directly.

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a suitable power level and temperature for 1.5-10 minutes. The reaction progress can be monitored by TLC or LC-MS after a short irradiation time.

  • Work-up and Purification: After completion of the reaction, allow the mixture to cool to room temperature. The crude product can then be purified directly by flash column chromatography or by recrystallization.

Data Presentation

The following table presents representative reaction conditions and expected yields for the synthesis of various N-substituted-5-fluoro-2-methoxybenzenesulfonamides. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.

Primary Amine (R-NH₂)BaseSolventReaction Time (h)Temperature (°C)Expected Yield (%)
BenzylamineTriethylamineDCM4Room Temp.85-95
AnilinePyridinePyridine6Room Temp.80-90
n-ButylamineTriethylamineTHF3Room Temp.88-98
tert-ButylamineDIPEAACN125060-75
4-MethoxyanilinePyridineDCM5Room Temp.82-92
CyclohexylamineTriethylamineTHF4Room Temp.85-95

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted-5-fluoro-2-methoxybenzenesulfonamides.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification amine Primary Amine in Anhydrous Solvent base Base Addition amine->base 1.1-1.5 eq. cooling Cool to 0 °C base->cooling add_sulfonyl Add 5-Fluoro-2-methoxy- benzenesulfonyl chloride cooling->add_sulfonyl Dropwise stir Stir at RT (2-24h) add_sulfonyl->stir quench Quench Reaction stir->quench extract Extraction & Washing quench->extract dry Dry & Concentrate extract->dry purify Purification (Chromatography/ Recrystallization) dry->purify product Pure N-Substituted Sulfonamide purify->product

General experimental workflow for sulfonamide synthesis.
Reaction Mechanism

The diagram below illustrates the nucleophilic substitution mechanism for the formation of the sulfonamide.

Mechanism of sulfonamide formation.

References

Application Notes and Protocols: Sulfonylation of Anilines with 5-Fluoro-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-aryl-5-fluoro-2-methoxybenzenesulfonamides through the sulfonylation of anilines with 5-fluoro-2-methoxybenzenesulfonyl chloride. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The incorporation of fluorine and methoxy substituents on the benzenesulfonyl chloride moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamides. This protocol outlines a general and robust method for the synthesis of these valuable compounds, intended for use in drug discovery and development programs.

Introduction

The sulfonamide functional group is a key pharmacophore found in numerous approved drugs.[6][7] The synthesis of N-aryl sulfonamides is a fundamental transformation in medicinal chemistry, typically achieved by the reaction of an amine with a sulfonyl chloride in the presence of a base.[8][9][10] The specific substitution pattern on both the aniline and the benzenesulfonyl chloride can be systematically varied to explore structure-activity relationships (SAR) and optimize drug-like properties. Fluorinated benzenesulfonamides, in particular, have shown promise as inhibitors of amyloid-β aggregation, a key pathological hallmark of Alzheimer's disease.[11] This protocol provides a representative procedure for the synthesis of N-aryl-5-fluoro-2-methoxybenzenesulfonamides, which can serve as starting points for the development of novel therapeutic agents.

Experimental Protocols

General Protocol for the Sulfonylation of Anilines with this compound

This protocol describes a general method for the reaction of anilines with this compound. The reaction conditions may require optimization for specific aniline substrates.

Materials:

  • Substituted aniline (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Pyridine or Triethylamine (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of the substituted aniline (1.0 eq) in anhydrous DCM or THF, add pyridine or triethylamine (2.0 - 3.0 eq) at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of this compound (1.0 - 1.2 eq) in anhydrous DCM or THF to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-fluoro-2-methoxybenzenesulfonamide.

Work-up and Purification Notes:

The purification of the resulting sulfonamides can sometimes be challenging due to their polarity. If the product is highly water-soluble, alternative purification methods such as reverse-phase chromatography may be necessary.[12]

Data Presentation

Table 1: Representative Reaction Parameters for the Sulfonylation of Various Anilines.

Aniline DerivativeBaseSolventReaction Time (h)Typical Yield (%)
AnilinePyridineDCM1285-95
4-MethylanilineTriethylamineTHF890-98
4-MethoxyanilinePyridineDCM1680-90
4-ChloroanilineTriethylamineTHF2475-85
2-AminopyridinePyridineDCM2460-75

Note: The yields are estimates based on general sulfonylation reactions and may vary for the specific reaction with this compound.

Table 2: Physicochemical Properties of this compound.

PropertyValue
CAS Number 67475-56-3
Molecular Formula C₇H₆ClFO₃S
Molecular Weight 224.64 g/mol

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reactants Dissolve Aniline in Anhydrous Solvent start->reactants add_base Add Base (Pyridine or TEA) reactants->add_base cool Cool to 0 °C add_base->cool add_sulfonyl_chloride Add 5-Fluoro-2-methoxy- benzenesulfonyl chloride cool->add_sulfonyl_chloride stir Stir at Room Temperature (4-24 h) add_sulfonyl_chloride->stir monitor Monitor by TLC stir->monitor dilute Dilute with DCM monitor->dilute Reaction Complete wash_acid Wash with 1M HCl dilute->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the sulfonylation of anilines.

Applications in Drug Development

Sulfonamide-based compounds have a rich history in medicine, initially gaining prominence as antibacterial agents.[1][2][4] Their applications have since expanded significantly, with sulfonamide derivatives being developed as anticancer, anti-inflammatory, antiviral, and antidiabetic drugs.[1][2][3] The benzenesulfonamide scaffold is particularly versatile and has been extensively explored in medicinal chemistry.[13]

The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule. The methoxy group can also influence solubility and receptor interactions. Therefore, N-aryl-5-fluoro-2-methoxybenzenesulfonamides represent a promising class of compounds for the development of new therapeutics targeting a variety of diseases. Their potential as inhibitors of enzymes such as carbonic anhydrases and kinases warrants further investigation.[1][13]

Conclusion

The protocol described provides a reliable and general method for the synthesis of N-aryl-5-fluoro-2-methoxybenzenesulfonamides. This class of compounds holds significant potential for the development of novel therapeutic agents due to the versatile biological activities associated with the sulfonamide scaffold and the beneficial properties imparted by the fluoro and methoxy substituents. Researchers in drug discovery and medicinal chemistry can utilize this protocol as a foundation for synthesizing compound libraries for biological screening and lead optimization.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 5-Fluoro-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxybenzenesulfonyl chloride is a versatile reagent in organic synthesis, particularly in the construction of heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the fluorine and methoxy substituents, influence its reactivity and the properties of the resulting sulfonamide derivatives. The presence of a fluorine atom ortho to the sulfonyl chloride group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), enabling intramolecular cyclization reactions to form fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of benzofused sultams, a class of heterocyclic compounds, using this compound as a key building block.

Application: Synthesis of Benzofused Sultams

Benzofused sultams are an important class of heterocyclic compounds that are analogues of sulfonamides where the nitrogen and a carbon atom of the aromatic ring are part of a cyclic system. These scaffolds are present in a variety of biologically active molecules and are considered privileged structures in drug discovery. The synthesis of these compounds can be efficiently achieved through a two-step sequence involving the initial reaction of this compound with an amino alcohol to form a sulfonamide intermediate, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to yield the final benzofused sultam.

A representative example is the reaction with an amino alcohol such as (S)-prolinol. This reaction pathway is highly efficient and allows for the creation of complex tricyclic structures in good yields.[1]

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the typical yields and reaction conditions for the synthesis of a benzofused sultam derived from a structurally similar o-fluorobenzenesulfonyl chloride and (S)-prolinol, which serves as a model for reactions with this compound.[1]

StepReagents and ConditionsSolventTemperatureTimeYield (%)
1. Sulfonamide Formation (S)-prolinol, NaHCO₃CH₂Cl₂/H₂ORoom Temperature-~97
2. Intramolecular S NAr Cyclization Cs₂CO₃, Microwave irradiationDMF150 °C30 min~88

Experimental Protocols

Protocol 1: Synthesis of N-((S)-pyrrolidin-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide (Sulfonamide Intermediate)

Materials:

  • This compound

  • (S)-Prolinol

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Magnetic stirrer

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a stirred solution of (S)-prolinol (1.0 eq) in a biphasic mixture of dichloromethane and water, add sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonamide.

  • The crude product is often of sufficient purity for the next step. If necessary, purification can be achieved by column chromatography on silica gel.

Protocol 2: Synthesis of (S)-1,2,3,3a,4,9-hexahydro-9-methoxy-8-fluoro-pyrrolo[2,1-c][1][2]benzothiazine 5,5-dioxide (Benzofused Sultam)

Materials:

  • N-((S)-pyrrolidin-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

  • Microwave-safe reaction vessel

Procedure:

  • To a microwave-safe reaction vessel, add the N-((S)-pyrrolidin-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide (1.0 eq) and cesium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure benzofused sultam.

Visualizations

Logical Workflow for Benzofused Sultam Synthesis

workflow start Starting Materials (this compound, Amino Alcohol) step1 Step 1: Sulfonamide Formation (Sulfonylation) start->step1 intermediate Sulfonamide Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization (SNAr Reaction) intermediate->step2 product Final Product (Benzofused Sultam) step2->product

Caption: Synthetic workflow for the two-step synthesis of benzofused sultams.

Signaling Pathway Analogy: Reagent to Product Transformation

pathway reagent 5-Fluoro-2-methoxy- benzenesulfonyl chloride sulfonamide Sulfonamide Intermediate (Open-chain precursor) reagent->sulfonamide Sulfonylation amino_alcohol Amino Alcohol ((S)-Prolinol) amino_alcohol->sulfonamide cyclization Intramolecular SNAr (Ring Closure) sulfonamide->cyclization sultam Benzofused Sultam (Tricyclic Heterocycle) cyclization->sultam

Caption: Transformation pathway from starting materials to the final heterocyclic product.

References

Application of 5-Fluoro-2-methoxybenzenesulfonyl Chloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Fluoro-2-methoxybenzenesulfonyl chloride (CAS No. 67475-56-3) is a key building block in medicinal chemistry, primarily utilized for the synthesis of novel sulfonamide derivatives. The presence of the fluoro and methoxy groups on the benzene ring allows for modulation of the physicochemical properties of the final compounds, such as lipophilicity, metabolic stability, and target-binding affinity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, supported by quantitative data and workflow diagrams.

I. Overview of Synthetic Applications

This compound is a versatile reagent for the preparation of a wide range of sulfonamides. The primary application involves the reaction with primary or secondary amines to form the corresponding N-substituted sulfonamides. This transformation is a cornerstone of drug discovery, as the sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents.

The strategic placement of the fluoro and methoxy substituents on the benzenesulfonyl chloride moiety offers several advantages in drug design:

  • Modulation of pKa: The electronic effects of the substituents can influence the acidity of the sulfonamide N-H bond, which can be critical for target engagement.

  • Enhanced Metabolic Stability: The presence of the fluoro group can block potential sites of metabolism, leading to improved pharmacokinetic profiles.

  • Increased Binding Affinity: The substituents can participate in specific interactions with biological targets, such as hydrogen bonding or hydrophobic interactions, thereby enhancing potency.

II. Key Synthetic Reactions and Protocols

The following sections provide detailed experimental protocols for the synthesis of pharmaceutical intermediates using this compound.

A. Synthesis of 5-Fluoro-2-methoxy-N-(quinolin-8-yl)benzenesulfonamide

This compound serves as an intermediate in the development of novel small-molecule inhibitors targeting protein-protein interactions.[1]

Reaction Scheme:

G reactant1 This compound product 5-Fluoro-2-methoxy-N-(quinolin-8-yl)benzenesulfonamide reactant1->product Pyridine, 0 °C to rt, 12 h reactant2 Quinolin-8-amine reactant2->product

General reaction for the synthesis of 5-Fluoro-2-methoxy-N-(quinolin-8-yl)benzenesulfonamide.

Experimental Protocol:

  • Dissolve quinolin-8-amine (1.0 eq, 1.0 mmol) in pyridine (1 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.2 eq, 1.2 mmol) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with 10% hydrochloric acid (10 mL).

  • Extract the product with dichloromethane (DCM).

  • Combine the organic layers and wash with saturated aqueous NaCl solution.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under vacuum.

  • Purify the residue by silica gel column chromatography (DCM/MeOH 30:1).

Quantitative Data:

ParameterValueReference
Yield84%[1]
Purity>95% (by HPLC)[1]
Melting Point149-150 °C[1]
B. Synthesis of a Naphtho[1,2-b][2][3]diazepinedione-Based P2X4 Receptor Antagonist Intermediate

This protocol describes the synthesis of a key intermediate for the development of positron emission tomography (PET) tracers.[2]

Reaction Scheme:

G reactant1 This compound product Sulfonamide Intermediate reactant1->product Pyridine reactant2 Amine Precursor (14a) reactant2->product G reactant1 4-Fluoroanisole product This compound reactant1->product 0 °C to rt, 2 h reactant2 Chlorosulfonic acid reactant2->product G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification dissolve Dissolve amine in pyridine cool Cool to 0 °C dissolve->cool add_sulfonyl Add 5-Fluoro-2-methoxy- benzenesulfonyl chloride cool->add_sulfonyl react Stir at room temperature add_sulfonyl->react quench Quench with aq. HCl react->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica gel column chromatography concentrate->chromatography characterize Characterize pure product (NMR, MS, etc.) chromatography->characterize

References

Application Notes and Protocols for Base Selection in Sulfonamide Formation with 5-Fluoro-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the selection of an appropriate base in the synthesis of sulfonamides derived from 5-Fluoro-2-methoxybenzenesulfonyl chloride. The choice of base is critical in sulfonamide synthesis as it influences reaction rate, yield, and purity by neutralizing the hydrochloric acid byproduct and, in some cases, catalyzing the reaction. This note offers a comparative analysis of three commonly used tertiary amine bases: Pyridine, Triethylamine (TEA), and N,N-Diisopropylethylamine (DIPEA).

Introduction to Sulfonamide Formation

The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide is a cornerstone of medicinal chemistry. The sulfonamide functional group is present in a wide array of therapeutic agents.[1] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The generated hydrochloric acid must be scavenged by a base to drive the reaction to completion and prevent the protonation of the amine nucleophile.[2]

The choice of base is dictated by several factors, including the reactivity of the amine and the sulfonyl chloride, steric hindrance around the reacting centers, and the desired reaction conditions. For the synthesis of sulfonamides using this compound, careful consideration of the base's properties is essential for optimal results.

Comparative Analysis of Common Bases

The selection of a suitable base for the reaction of this compound with an amine depends on the interplay of the base's strength (pKa of its conjugate acid), its steric bulk, and its nucleophilicity.

Table 1: Comparison of Key Properties of Common Bases

PropertyPyridineTriethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)
Structure Aromatic heterocycleTrialkylamineSterically hindered trialkylamine
pKa of Conjugate Acid ~5.25~10.75~10.98
Steric Hindrance LowModerateHigh
Nucleophilicity ModerateModerateLow (non-nucleophilic)
Boiling Point (°C) 11589127

Pyridine: As a relatively weak base with low steric hindrance, pyridine can also act as a nucleophilic catalyst. It can react with the sulfonyl chloride to form a highly reactive pyridinium-sulfonyl intermediate, which is then readily attacked by the amine. This catalytic pathway can be advantageous for less reactive amines. However, its moderate nucleophilicity can sometimes lead to side reactions.

Triethylamine (TEA): TEA is a stronger base than pyridine and is sufficiently bulky to be a less effective nucleophilic catalyst.[3] Its primary role is as an efficient HCl scavenger. It is a versatile and widely used base in sulfonamide synthesis, offering a good balance of basicity and steric hindrance for a broad range of substrates.[3]

N,N-Diisopropylethylamine (DIPEA): Also known as Hünig's base, DIPEA is a strong, sterically hindered, non-nucleophilic base. Its significant steric bulk prevents it from reacting with the electrophilic sulfonyl chloride, making it an excellent choice when the nucleophilicity of the base could lead to undesired side products. It is particularly useful when working with sensitive substrates or when trying to avoid N-sulfonylation of the base itself.

Logical Workflow for Base Selection

The following diagram illustrates a decision-making process for selecting the optimal base for the sulfonylation reaction with this compound.

BaseSelection Start Start: Select Amine Substrate IsAmineHindered Is the amine sterically hindered? Start->IsAmineHindered IsAmineLowReactivity Is the amine of low nucleophilicity/reactivity? IsAmineHindered->IsAmineLowReactivity No UseDIPEA Use DIPEA (Sterically Hindered Base) IsAmineHindered->UseDIPEA Yes UsePyridine Consider Pyridine (Nucleophilic Catalysis) IsAmineLowReactivity->UsePyridine Yes ConsiderSideReactions Are side reactions due to base nucleophilicity a concern? IsAmineLowReactivity->ConsiderSideReactions No UseTEA Use Triethylamine (TEA) (General Purpose) ConsiderSideReactions->UseTEA No ConsiderSideReactions->UseDIPEA Yes

A decision tree for selecting a suitable base.

Experimental Protocols

The following are general protocols for the synthesis of a sulfonamide from this compound and a primary amine (e.g., aniline) using pyridine, TEA, and DIPEA as bases. These protocols should be optimized for specific amine substrates.

Materials and Equipment:

  • This compound

  • Primary or secondary amine (e.g., aniline)

  • Pyridine, Triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Standard glassware for aqueous work-up and purification (separatory funnel, rotary evaporator, chromatography equipment)

Protocol 1: Sulfonamide Synthesis using Pyridine

This protocol is suitable for a range of amines, and the nucleophilic nature of pyridine may enhance the reaction rate with less reactive amines.

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add pyridine (1.5 eq.) to the solution and stir.

  • Sulfonyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with 1M HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Sulfonamide Synthesis using Triethylamine (TEA)

This is a general and robust protocol for a wide variety of amines.

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) and TEA (1.5 eq.) in anhydrous DCM.

  • Sulfonyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Sulfonamide Synthesis using N,N-Diisopropylethylamine (DIPEA)

This protocol is ideal for reactions where the nucleophilicity of the base may cause side reactions or when using highly reactive amines.

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) and DIPEA (1.5 eq.) in anhydrous DCM.

  • Sulfonyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion

The selection of an appropriate base is a critical parameter in the synthesis of sulfonamides from this compound. Pyridine can be advantageous for less reactive amines due to its ability to act as a nucleophilic catalyst. Triethylamine serves as a versatile and efficient general-purpose base. DIPEA is the base of choice when a non-nucleophilic, sterically hindered base is required to prevent side reactions. The provided protocols offer a starting point for the synthesis, and optimization of reaction conditions for each specific amine substrate is recommended to achieve the best possible outcomes.

References

Application Note: HPLC Method for Monitoring 5-Fluoro-2-methoxybenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for monitoring the progress of chemical reactions involving 5-Fluoro-2-methoxybenzenesulfonyl chloride. This application note is designed to guide researchers in establishing a robust analytical protocol for kinetic studies, yield determination, and purity assessment.

Introduction

This compound is a crucial reagent in organic synthesis, often utilized in the preparation of sulfonamides, which are prevalent in many pharmaceutical compounds. Monitoring its consumption and the formation of the desired product is essential for reaction optimization and quality control. Due to the reactive nature of sulfonyl chlorides, which are susceptible to hydrolysis, direct analysis by reversed-phase HPLC can be challenging. This method employs a quenching strategy to convert the reactive sulfonyl chloride into a more stable derivative, allowing for accurate and reproducible analysis.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the recommended technique for this analysis due to its ability to separate compounds with varying polarities, which is typical in a reaction mixture containing a starting material, product, and potential byproducts.

Principle: The separation is based on the partitioning of the analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By modifying the composition of the mobile phase, the retention of each compound can be controlled to achieve optimal separation.

Experimental Protocols

Materials and Reagents
  • This compound (Reagent Grade)

  • Reactant (e.g., an amine for sulfonamide formation)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, ultra-pure)

  • Formic Acid (ACS Grade)

  • Reaction Solvent (e.g., Dichloromethane, Tetrahydrofuran)

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions

A generalized set of starting conditions is provided below. These may require optimization based on the specific reaction being monitored.

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection Wavelength 230 nm

Table 1: HPLC Chromatographic Conditions

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Table 2: Gradient Elution Program

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard (e.g., the expected product) into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation for Reaction Monitoring

Due to the reactivity of this compound, a quenching step is necessary to obtain accurate results.

  • Reaction Sampling: At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing a known excess of methanol (e.g., 950 µL). This will convert the unreacted this compound into its more stable methyl sulfonate ester derivative.

  • Dilution: Further dilute the quenched sample with the mobile phase starting condition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration within the linear range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized for clear interpretation.

AnalyteRetention Time (min)Response FactorLinearity (R²)LOD (µg/mL)LOQ (µg/mL)
Reactante.g., 2.5Calculated>0.999e.g., 0.1e.g., 0.3
Producte.g., 8.1Calculated>0.999e.g., 0.2e.g., 0.6
Quenched Starting Materiale.g., 6.5Calculated>0.999e.g., 0.15e.g., 0.45

Table 3: Summary of Expected Quantitative Data (Note: Retention times are hypothetical and will depend on the specific analytes and final optimized method.)

Mandatory Visualizations

Experimental Workflow Diagram```dot

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Reaction Mixture Aliquot B Quench with Methanol A->B Stop Reaction C Dilute with Mobile Phase B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Chromatogram Generation G->H I Peak Integration & Quantification H->I

Caption: Logical flow of the reaction monitoring process.

Application Notes and Protocols for TLC Visualization of Reactions Involving Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the visualization of sulfonyl chlorides and their derivatives on Thin-Layer Chromatography (TLC) plates. The following protocols are designed to assist in monitoring reaction progress, identifying products, and assessing the purity of compounds containing sulfonyl chloride and sulfonamide functionalities.

Introduction to TLC in Sulfonylation Reactions

Thin-Layer Chromatography is an essential technique for the rapid analysis of reactions involving sulfonyl chlorides. It allows for the qualitative monitoring of the consumption of starting materials (e.g., sulfonyl chlorides and amines/alcohols) and the formation of products (e.g., sulfonamides, sulfonate esters). Due to the reactive nature of sulfonyl chlorides, which can be prone to hydrolysis on acidic silica gel plates, specific considerations in the choice of stationary and mobile phases are crucial for obtaining reliable results.

General TLC Protocol for Monitoring Sulfonylation Reactions

A typical sulfonylation reaction involves the reaction of a sulfonyl chloride with an amine or an alcohol to form a sulfonamide or a sulfonate ester, respectively. Monitoring the progress of such a reaction by TLC is a straightforward process.

Experimental Protocol:

  • Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil approximately 1 cm from the bottom. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Spotting:

    • In the 'SM' lane, spot a dilute solution of the limiting reactant (typically the amine or alcohol).

    • In the 'Co' lane, spot the starting material, and then, on top of the same spot, apply the reaction mixture.

    • In the 'RM' lane, spot the reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase. A common starting mobile phase is a mixture of hexanes and ethyl acetate. The polarity can be adjusted to achieve good separation. For basic compounds like amines, adding a small amount of a non-nucleophilic base like triethylamine to the eluent can prevent streaking.[1]

  • Visualization: After the solvent front has reached the desired height, remove the plate, mark the solvent front with a pencil, and dry the plate. Visualize the spots using one or more of the techniques described below. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the 'RM' lane.

Visualization Techniques

The choice of visualization technique depends on the nature of the compounds being analyzed. A combination of non-destructive and destructive methods is often employed.

Non-Destructive Method: UV Light

Many sulfonyl chlorides and their derivatives, especially those containing aromatic rings, are UV-active.

Application Note:

  • Principle: Compounds with chromophores, such as aromatic rings, will absorb UV light and appear as dark spots on a TLC plate containing a fluorescent indicator (e.g., F254).

  • Procedure: After developing and drying the TLC plate, view it under a UV lamp at 254 nm. Circle the visible spots with a pencil for a permanent record.

  • Expected Observations: Aromatic sulfonyl chlorides, aromatic amines/alcohols, and the resulting aromatic sulfonamides or sulfonate esters will typically be visible under UV light.

Destructive Methods: Staining Reagents

For compounds that are not UV-active or to obtain a secondary confirmation, chemical staining is necessary.

This is a versatile stain for visualizing a wide range of organic compounds.

Application Note:

  • Principle: Potassium permanganate is a strong oxidizing agent. It reacts with compounds that can be oxidized, resulting in the formation of manganese dioxide (MnO₂), which is a brown-yellow solid. This leads to the appearance of yellow-brown spots on a purple background.[2]

  • Expected Observations: Sulfonamides and amines are generally visible with permanganate stain. The sulfonyl chloride may also be visualized, though its high reactivity can sometimes lead to streaking or decomposition on the plate.

Experimental Protocol:

  • Stain Preparation: Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of water. Add 1.25 mL of 10% sodium hydroxide (NaOH) solution.[3]

  • Staining: After UV visualization, dip the dried TLC plate into the potassium permanganate solution for a few seconds.

  • Development: Gently wipe the back of the plate to remove excess stain and heat the plate with a heat gun until yellow-brown spots appear against a purple background.

This stain is particularly useful for detecting nucleophilic compounds and can provide a range of colors for different functional groups.

Application Note:

  • Principle: The exact mechanism is complex, but it is believed to involve the formation of colored condensation products between the aldehyde and the analyte, often under acidic conditions and with heating. It is particularly effective for visualizing nucleophiles.

  • Expected Observations: Amines and alcohols, which are common starting materials in sulfonylation reactions, will show colored spots. Sulfonamides may also be visualized. The color of the spot can sometimes provide clues about the compound's structure.

Experimental Protocol:

  • Stain Preparation: To 350 mL of ice-cold ethanol, add 15 mL of acetic acid and 3.5 mL of p-anisaldehyde. Cautiously add 50 mL of concentrated sulfuric acid dropwise. Store the solution at 0°C.[3]

  • Staining: Dip the dried TLC plate into the p-anisaldehyde solution.

  • Development: Wipe off the excess stain and gently heat the plate with a heat gun. A variety of colors may be observed on a pink to orange background.

CAM is a general-purpose and highly sensitive staining reagent.

Application Note:

  • Principle: Ceric ammonium molybdate is a strong oxidizing agent. It reacts with a wide range of organic compounds upon heating to produce blue-black spots.

  • Expected Observations: This is a universal stain and is expected to visualize sulfonyl chlorides, amines/alcohols, and sulfonamides/sulfonate esters as dark blue or black spots on a light blue or yellow-green background.

Experimental Protocol:

  • Stain Preparation: Dissolve 50 g of ammonium molybdate and 2 g of cerium (IV) sulfate in 900 mL of water. Slowly and carefully add 100 mL of concentrated sulfuric acid.[4]

  • Staining: Dip the dried TLC plate into the CAM stain solution.

  • Development: Remove excess stain and heat the plate with a heat gun until blue-black spots appear.

Quantitative Data Summary

The retention factor (Rf) is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the compound's structure, the stationary phase, and the mobile phase composition. The following table provides exemplary Rf values for a typical sulfonylation reaction.

CompoundTypeExample CompoundTypical Solvent System (Hexanes:EtOAc)Estimated Rf ValueVisualization Method
Aromatic Sulfonyl ChlorideStarting Materialp-Toluenesulfonyl chloride (TsCl)7:3~0.7UV Light
Aromatic AmineStarting MaterialAniline7:3~0.45UV Light, Ninhydrin
Aromatic SulfonamideProductN-phenyltosylamide7:3~0.55UV Light

Note: These Rf values are illustrative and can vary based on the specific TLC plate, chamber saturation, and exact solvent composition.

Logical Workflow and Diagrams

Experimental Workflow for Monitoring a Sulfonylation Reaction

The following diagram illustrates the standard workflow for monitoring a sulfonylation reaction using TLC.

G Workflow for Monitoring a Sulfonylation Reaction via TLC cluster_prep Preparation cluster_analysis Analysis cluster_visualization Visualization cluster_interpretation Interpretation prep_chamber Prepare TLC Chamber (Solvent System) spot_plate Spot Plate with Samples prep_chamber->spot_plate prep_plate Prepare & Mark TLC Plate (SM, Co, RM) prep_plate->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate uv_vis Visualize under UV Light dry_plate->uv_vis stain_plate Stain Plate (e.g., KMnO4) uv_vis->stain_plate heat_plate Heat for Development stain_plate->heat_plate interpret Interpret Chromatogram (Disappearance of SM) heat_plate->interpret

Caption: Standard workflow for monitoring a sulfonylation reaction using TLC.

Chemical Principle of Potassium Permanganate Staining

The diagram below illustrates the chemical principle behind the visualization of an oxidizable compound with potassium permanganate stain.

G Principle of KMnO4 Staining KMnO4 KMnO4 (Purple) MnO2 MnO2 (Brown/Yellow) KMnO4->MnO2 Reduction Analyte Oxidizable Analyte (e.g., Sulfonamide) Oxidized_Analyte Oxidized Analyte Analyte->Oxidized_Analyte Oxidation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sulfonamides using 5-Fluoro-2-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of sulfonamides using 5-Fluoro-2-methoxybenzenesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of sulfonamides using this compound?

A1: The synthesis of sulfonamides using this compound typically involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base. The reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.

Q2: What are the critical parameters that influence the yield of the reaction?

A2: Several factors can significantly impact the yield of sulfonamide synthesis:

  • Purity of Reactants: The purity of both the this compound and the amine is crucial. The sulfonyl chloride is particularly sensitive to moisture.

  • Reaction Temperature: Temperature control is important to prevent the decomposition of reactants and minimize the formation of side products.

  • Choice of Base and Solvent: The base should be sufficiently strong to neutralize the HCl generated during the reaction but not so strong as to cause unwanted side reactions. The solvent must be inert to the reaction conditions and capable of dissolving the reactants.

  • Stoichiometry: The molar ratio of the reactants should be carefully controlled to ensure the complete consumption of the limiting reagent and to avoid side reactions like bis-sulfonylation of primary amines.

Q3: How do the fluoro and methoxy substituents on the benzenesulfonyl chloride affect its reactivity?

A3: The fluoro group is an electron-withdrawing group, which can increase the electrophilicity of the sulfur atom in the sulfonyl chloride, potentially making it more reactive towards nucleophilic attack by the amine. The methoxy group is an electron-donating group, which might slightly decrease the reactivity compared to an unsubstituted benzenesulfonyl chloride. The overall reactivity will be a balance of these electronic effects.

Q4: What are some common side reactions to be aware of?

A4: Common side reactions include:

  • Hydrolysis of the sulfonyl chloride: this compound can react with water to form the corresponding sulfonic acid, which is unreactive towards the amine.

  • Bis-sulfonylation of primary amines: If an excess of the sulfonyl chloride is used with a primary amine, a di-substituted sulfonamide can be formed.

  • Reaction with solvent: Protic solvents can react with the sulfonyl chloride.

Q5: What are suitable methods for purifying the final sulfonamide product?

A5: Purification of the sulfonamide product can typically be achieved by:

  • Recrystallization: This is a common method for purifying solid sulfonamides. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be chosen.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is effective. The eluent system will depend on the polarity of the sulfonamide.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Hydrolysis of this compound: Presence of moisture in the reaction. 2. Low Reactivity of the Amine: The amine may be sterically hindered or have electron-withdrawing groups, reducing its nucleophilicity. 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. 4. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Increase Reaction Temperature: Gently heat the reaction mixture to increase the reaction rate. Consider using a stronger, non-nucleophilic base. 3. Verify Stoichiometry: Accurately weigh all reactants. A slight excess of the amine (1.1-1.2 equivalents) can be used to ensure complete consumption of the sulfonyl chloride. 4. Optimize Temperature: Screen a range of temperatures to find the optimum for your specific substrate.
Formation of Multiple Products 1. Bis-sulfonylation of Primary Amine: An excess of the sulfonyl chloride was used with a primary amine. 2. Side Reactions with Solvent or Impurities: The solvent or impurities in the starting materials may be reacting.1. Control Stoichiometry: Use a 1:1 or a slight excess of the amine to sulfonyl chloride molar ratio. Add the sulfonyl chloride solution slowly to the amine solution. 2. Use High-Purity Reagents and Inert Solvents: Ensure the purity of your starting materials and use a non-reactive solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Product is an Oil and Difficult to Purify 1. Presence of Impurities: Residual solvent or side products may be preventing crystallization. 2. Inherent Property of the Product: Some sulfonamides are oils at room temperature.1. Purification by Column Chromatography: Use silica gel chromatography to separate the product from impurities. 2. Attempt to Form a Salt: If the sulfonamide has a basic or acidic group, forming a salt may induce crystallization.
Difficulty in Removing the Base/Base Hydrochloride Salt 1. Incomplete Quenching/Washing: The work-up procedure may not be sufficient to remove all of the base or its salt.1. Aqueous Work-up: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove amine bases, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride and acidic byproducts, and finally with brine.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-5-fluoro-2-methoxybenzenesulfonamide

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline derivative)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Base (e.g., Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIPEA))

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel (optional)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.0 eq) and anhydrous solvent.

  • Addition of Base: Add the base (1.2 - 1.5 eq) to the solution and stir.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 - 1.1 eq) in a minimal amount of anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Data Presentation

Table 1: Effect of Base and Solvent on Yield (Hypothetical Data for N-Phenyl-5-fluoro-2-methoxybenzenesulfonamide)

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1Pyridine (1.2)DCMrt1285
2Triethylamine (1.5)DCMrt1282
3Diisopropylethylamine (1.5)THFrt1878
4Pyridine (1.2)Acetonitrile50690

Note: This data is illustrative and actual yields may vary depending on the specific amine and reaction conditions.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of sulfonamides.

Troubleshooting_Yield start Low Yield? check_moisture Check for Moisture? (Anhydrous conditions used?) start->check_moisture Yes check_reagents Check Reagent Purity and Stoichiometry check_moisture->check_reagents No Moisture solution Yield Improved check_moisture->solution Moisture Found => Use Anhydrous Conditions check_temp Optimize Reaction Temperature check_reagents->check_temp Reagents OK check_reagents->solution Impure/Incorrect Stoichiometry => Purify/Re-weigh check_base Screen Different Bases check_temp->check_base Temp Optimized check_temp->solution Suboptimal Temp => Adjust Temp check_base->solution Base Optimized check_base->solution Suboptimal Base => Change Base

Technical Support Center: 5-Fluoro-2-methoxybenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methoxybenzenesulfonyl chloride. The following information is designed to help you identify and mitigate common byproducts and other issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

A1: this compound is primarily used in sulfonylation reactions to introduce the 5-fluoro-2-methoxyphenylsulfonyl group into a molecule. The most common application is the synthesis of sulfonamides through the reaction with primary or secondary amines. It is also used to synthesize sulfonate esters by reacting with alcohols. These functional groups are of significant interest in medicinal chemistry and drug discovery.

Q2: What are the potential side reactions and byproducts I should be aware of when using this compound?

A2: Several side reactions can occur, leading to the formation of byproducts. The most common ones include:

  • Hydrolysis: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, 5-fluoro-2-methoxybenzenesulfonic acid.

  • Dimerization/Oligomerization: In reactions with difunctional nucleophiles (e.g., diamines), dimerization or oligomerization can compete with the desired monosulfonylation.

  • Side reactions related to substrate: The amine or alcohol substrate may have other reactive functional groups that can lead to undesired side products.

  • Formation of colored impurities: Dark-colored byproducts may form, especially if the reaction temperature is not carefully controlled.

Q3: How can I minimize the hydrolysis of this compound during my reaction?

A3: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using dry solvents, inert atmospheres (e.g., nitrogen or argon), and ensuring that all glassware is thoroughly dried. The amine or alcohol substrate should also be free of water.

Q4: What is the best way to purify my product and remove unreacted sulfonyl chloride and its byproducts?

A4: Purification strategies depend on the properties of your desired product. Common methods include:

  • Aqueous workup: Washing the reaction mixture with a mild base (e.g., sodium bicarbonate solution) can help remove the sulfonic acid byproduct and any residual HCl generated.

  • Chromatography: Column chromatography on silica gel is a very effective method for separating the desired product from byproducts and unreacted starting materials.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent purification technique.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Low yield of the desired sulfonamide/sulfonate ester 1. Incomplete reaction. 2. Hydrolysis of the sulfonyl chloride. 3. Sub-optimal reaction temperature. 4. Steric hindrance from the substrate.1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Ensure anhydrous conditions are maintained throughout the experiment. 3. Optimize the reaction temperature. Some reactions require cooling, while others may need gentle heating. 4. For sterically hindered substrates, consider using a stronger base, a more polar solvent, or increasing the reaction time.
Formation of a white precipitate (suspected sulfonic acid) The sulfonyl chloride has hydrolyzed due to the presence of water.1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere. 3. During workup, the sulfonic acid can often be removed by washing with a mild aqueous base.
Reaction mixture turns dark or colored Decomposition of starting materials or products, possibly due to elevated temperatures or presence of impurities.1. Maintain strict temperature control. Consider running the reaction at a lower temperature. 2. Ensure the purity of your starting materials.
Multiple spots on TLC, indicating a mixture of products 1. Formation of byproducts (e.g., hydrolysis, dimerization). 2. Reaction with other functional groups on the substrate. 3. Use of excess amine leading to the formation of a disulfonated product.1. Optimize reaction conditions (temperature, solvent, stoichiometry) to favor the desired product. 2. Protect other reactive functional groups on your substrate before the sulfonylation reaction. 3. Carefully control the stoichiometry of the reactants. Adding the sulfonyl chloride dropwise to the amine solution can sometimes minimize side reactions.

Reaction Workflow and Byproduct Formation

The following diagram illustrates a typical sulfonamide formation reaction and the potential pathways for byproduct formation.

G cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways A This compound B Primary/Secondary Amine (R-NH2) C Desired Sulfonamide A->C Base (e.g., Pyridine, Triethylamine) E 5-Fluoro-2-methoxybenzenesulfonic acid (Hydrolysis Product) A->E Hydrolysis F Dimer/Oligomer (from difunctional amines) A->F Reaction with another amine molecule H Bis-sulfonated Amine A->H Excess Sulfonyl Chloride B->C B->F D Water (H2O) D->E G Excess Amine G->H

Caption: Main reaction and byproduct formation pathways.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a general methodology for the synthesis of a sulfonamide using this compound and a primary or secondary amine.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >100°C and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. Solvents can be dried using standard laboratory procedures (e.g., distillation over a suitable drying agent or by passing through a column of activated alumina).

  • Reaction Setup:

    • To a dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

    • Add a base (1.1 - 1.5 equivalents), such as triethylamine or pyridine, to the solution.

    • Cool the mixture to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve this compound (1.0 - 1.1 equivalents) in a minimal amount of the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0°C over a period of 15-30 minutes.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • If the product is in an organic solvent, wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove the sulfonic acid byproduct, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

The following diagram outlines the logical workflow for troubleshooting common issues in these reactions.

G cluster_good Successful Outcome cluster_bad Unsuccessful Outcome cluster_solutions Troubleshooting Steps start Start Experiment observe Observe Reaction Outcome (TLC, LC-MS, Visual) start->observe good_yield High Yield & Purity observe->good_yield Clean Reaction low_yield Low Yield observe->low_yield Incomplete Conversion byproducts Multiple Byproducts observe->byproducts Impure Product no_reaction No Reaction observe->no_reaction No Product Formation check_conditions Check Anhydrous Conditions low_yield->check_conditions optimize_temp Optimize Temperature low_yield->optimize_temp byproducts->check_conditions check_reagents Verify Reagent Purity & Stoichiometry byproducts->check_reagents no_reaction->check_reagents change_base Change Base/Solvent no_reaction->change_base check_conditions->start Retry optimize_temp->start Retry check_reagents->start Retry change_base->start Retry

Caption: Troubleshooting workflow for sulfonylation reactions.

How to minimize hydrolysis of 5-Fluoro-2-methoxybenzenesulfonyl chloride during workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Fluoro-2-methoxybenzenesulfonyl chloride

Welcome to the Technical Support Center. This resource provides targeted guidance for researchers, scientists, and drug development professionals on handling this compound, with a specific focus on minimizing its hydrolysis during reaction workup.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound degrading during the workup?

A1: this compound, like most sulfonyl chlorides, is a reactive electrophile susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, converts the sulfonyl chloride into the corresponding 5-fluoro-2-methoxybenzenesulfonic acid. The rate of hydrolysis is significantly influenced by temperature, pH, and the duration of contact with the aqueous phase.[1][2]

Q2: What is the primary impurity I should be concerned about?

A2: The primary impurity resulting from hydrolysis is 5-Fluoro-2-methoxybenzenesulfonic acid . This sulfonic acid is significantly more polar than the parent sulfonyl chloride and can complicate purification. Its removal is critical to obtaining a pure product.

Q3: How can I detect and quantify the level of hydrolysis?

A3: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): The sulfonic acid will appear as a more polar spot (lower Rf value) compared to the sulfonyl chloride.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of the ratio of sulfonyl chloride to sulfonic acid.

  • ¹H NMR Spectroscopy: The aromatic protons adjacent to the sulfonyl group will exhibit different chemical shifts for the sulfonyl chloride versus the sulfonic acid, allowing for quantification.

Q4: Is an aqueous workup always detrimental when working with sulfonyl chlorides?

A4: Not necessarily. While it seems counterintuitive, for aryl sulfonyl chlorides that have low solubility in water, a carefully controlled aqueous workup can be advantageous.[3][4] By causing the sulfonyl chloride to precipitate from the reaction mixture, it is physically protected from further contact with water, thereby preventing extensive hydrolysis.[3][4] The key is to maintain a low temperature and minimize the time the compound is in solution with water.

Troubleshooting Guide: Excessive Hydrolysis

If you are observing significant formation of 5-Fluoro-2-methoxybenzenesulfonic acid in your product, consult the following table to diagnose and resolve the issue.

Potential Cause Recommended Solution & Rationale Key Parameters to Control Expected Outcome
High Temperature during Quenching and/or Workup Quench the reaction mixture by pouring it slowly onto crushed ice or into an ice-cold aqueous solution (0-5 °C) with vigorous stirring. Perform all subsequent aqueous washes and extractions at this low temperature. Rationale: The rate of hydrolysis is highly temperature-dependent.[1]TemperatureA significant reduction in the rate of hydrolysis.
Prolonged Contact with Aqueous Phase Minimize the duration of all aqueous steps. Do not let the layers sit in the separatory funnel for extended periods. Rationale: Less contact time means less opportunity for the hydrolysis reaction to occur.[1]TimeMinimized product loss to the sulfonic acid.
Use of Basic Aqueous Solutions (e.g., sat. NaHCO₃) While effective at removing acidic impurities, basic conditions can accelerate the hydrolysis of the sulfonyl chloride.[2] If a basic wash is necessary, perform it rapidly at 0-5 °C and immediately proceed to the next step.pH, Temperature, TimeRemoval of acidic impurities without a significant increase in sulfonyl chloride hydrolysis.
Sub-optimal Quenching/Washing Strategy For water-insoluble sulfonyl chlorides, quenching in cold water to induce precipitation can be a highly effective method of isolation, protecting the product from further hydrolysis.[3][4] Alternatively, washing the organic layer with ice-cold brine can reduce the solubility of the organic product in the aqueous phase.Quenching method, TemperatureIsolation of a high-purity solid or minimized product loss during extraction.
Presence of Water in Solvents or Reagents Ensure all solvents and reagents used in the reaction are anhydrous, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Rationale: Preventing hydrolysis starts with excluding water from the reaction itself.Moisture contentReduced formation of sulfonic acid impurity from the outset.

Visualization of Key Processes

To better understand the challenges and solutions, the following diagrams illustrate the chemical and logical pathways involved.

cluster_hydrolysis Hydrolysis Mechanism (SN2-like) SulfonylChloride 5-Fluoro-2-methoxy- benzenesulfonyl chloride TransitionState Pentacoordinate Sulfur Intermediate/Transition State SulfonylChloride->TransitionState Water H₂O (Nucleophile) Water->TransitionState Nucleophilic Attack SulfonicAcid 5-Fluoro-2-methoxy- benzenesulfonic acid TransitionState->SulfonicAcid Loss of Cl⁻ HCl HCl TransitionState->HCl

Caption: The hydrolysis of sulfonyl chloride proceeds via nucleophilic attack by water.

cluster_workflow Recommended Workup Decision Workflow Start Reaction Mixture (Post-Reaction) Decision1 Is Product Water Insoluble? Start->Decision1 QuenchPrecipitate Quench onto Ice-Water (0-5°C) to Precipitate Product Decision1->QuenchPrecipitate Yes QuenchExtract Quench onto Ice-Water (0-5°C) and Extract with Organic Solvent Decision1->QuenchExtract No Filter Filter Solid Product QuenchPrecipitate->Filter WashSolid Wash Solid with Cold Water Filter->WashSolid DrySolid Dry Solid Product WashSolid->DrySolid WashBrine Wash Organic Layer with Ice-Cold Brine QuenchExtract->WashBrine DryOrganic Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) WashBrine->DryOrganic Concentrate Concentrate in vacuo DryOrganic->Concentrate FinalProduct Crude Product for Further Purification Concentrate->FinalProduct cluster_troubleshooting Troubleshooting Logic: Factors & Mitigations Factors Key Factors Influencing Hydrolysis Temperature Water Presence pH Contact Time Mitigations Mitigation Strategies Low Temperature (0-5°C) Anhydrous Conditions Controlled pH (Cold, Dilute Washes) Rapid & Efficient Workup Factors:f1->Mitigations:m1 Factors:f2->Mitigations:m2 Factors:f3->Mitigations:m3 Factors:f4->Mitigations:m4 Outcome Minimized Hydrolysis & Higher Product Purity Mitigations->Outcome

References

Purification of crude product from 5-Fluoro-2-methoxybenzenesulfonyl chloride reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 5-Fluoro-2-methoxybenzenesulfonyl chloride.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.

Problem 1: Low yield of purified product after aqueous work-up.

  • Possible Cause: this compound is susceptible to hydrolysis, especially under basic or neutral conditions, converting it to the corresponding sulfonic acid which is highly water-soluble. Prolonged contact with water during extraction can significantly reduce the yield of the desired product.[1][2]

  • Solutions:

    • Minimize Contact Time with Water: Perform the aqueous work-up as quickly as possible.

    • Use Cold Water/Brine: Use ice-cold water and brine for washes to reduce the rate of hydrolysis.

    • Acidic Wash: If permissible for the reaction mixture, a wash with cold, dilute acid (e.g., 1M HCl) can help to suppress the hydrolysis of the sulfonyl chloride.

    • Efficient Extraction: Use a suitable organic solvent in which the sulfonyl chloride is highly soluble to ensure efficient extraction from the aqueous phase.

Problem 2: The purified product is an oil and will not crystallize.

  • Possible Cause: The presence of impurities, such as residual solvents or the corresponding sulfonic acid, can disrupt the crystal lattice formation and prevent crystallization.

  • Solutions:

    • High Purity is Key: Ensure the crude product is as pure as possible before attempting recrystallization. An initial purification by flash chromatography may be necessary.

    • Solvent Screening: Systematically screen a range of solvents and solvent mixtures to find the optimal conditions for crystallization.[3][4] Good starting points include hexane/ethyl acetate, hexane/dichloromethane, or toluene-hexane mixtures.[5][6]

    • Induce Crystallization: If the solution becomes supersaturated without forming crystals, try scratching the inside of the flask with a glass rod at the meniscus, adding a seed crystal of the pure product, or cooling the solution slowly in an ice bath.[4]

Problem 3: The product appears to be decomposing on the silica gel column during chromatography.

  • Possible Cause: Sulfonyl chlorides can be sensitive to the acidic nature of standard silica gel, leading to degradation. While many sulfonyl chlorides are stable to chromatography, electron-deficient ones may decompose.[7]

  • Solutions:

    • Deactivated Silica Gel: Use deactivated silica gel. This can be prepared by treating the silica gel with a solution of triethylamine in the eluent before packing the column.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

    • Swift Elution: Do not let the compound sit on the column for an extended period. Use a slightly more polar solvent system to ensure a reasonably fast elution.

Problem 4: Difficulty in removing the corresponding sulfonic acid impurity.

  • Possible Cause: 5-Fluoro-2-methoxybenzenesulfonic acid, the hydrolysis product, is a highly polar impurity that can be challenging to separate from the desired sulfonyl chloride.

  • Solutions:

    • Aqueous Basic Wash: During the work-up, washing the organic layer with a cold, dilute basic solution, such as saturated sodium bicarbonate, can deprotonate the sulfonic acid, making it water-soluble and facilitating its removal into the aqueous phase.[5] Be aware that this can also promote hydrolysis of the sulfonyl chloride, so the wash should be performed quickly and at a low temperature.

    • Column Chromatography: If a basic wash is not feasible or is incomplete, flash column chromatography is an effective method. The highly polar sulfonic acid will have a very low Rf value and will remain at the baseline, while the less polar sulfonyl chloride elutes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction?

A1: While specific impurities depend on the synthetic route, common contaminants for aryl sulfonyl chlorides include:

  • 5-Fluoro-2-methoxybenzenesulfonic acid: Formed from the hydrolysis of the sulfonyl chloride by moisture.[1][2]

  • Unreacted starting materials: Depending on the synthesis, this could include 4-fluoroanisole or other precursors.

  • Side-products from the chlorosulfonation reaction: The formation of isomeric sulfonyl chlorides or disulfonylated products is possible, though typically in minor amounts with appropriate reaction control.

Q2: What is a good starting solvent system for the purification of this compound by column chromatography?

A2: A good starting point for silica gel column chromatography is a mixture of a non-polar solvent and a moderately polar solvent. A gradient elution is often effective.

  • Recommended starting eluent: A mixture of n-hexane and ethyl acetate (e.g., 95:5 or 90:10) is a common choice.

  • TLC Analysis: Before running the column, it is crucial to determine the optimal solvent system using thin-layer chromatography (TLC). The ideal system will show good separation of the product from impurities, with the product having an Rf value between 0.2 and 0.4.[8]

Q3: What solvents are suitable for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[4] For aryl sulfonyl chlorides, a binary solvent system is often effective.

  • Suggested solvent systems:

    • Toluene-hexane[6]

    • Hexane-ethyl acetate[5]

    • Hexane-dichloromethane

    • Ethanol-water

  • Solvent Screening: It is recommended to perform small-scale tests with various solvents to identify the optimal conditions for your specific crude product.[4][5]

Q4: How should I store the purified this compound?

A4: this compound should be stored in a cool, dry place, away from moisture to prevent hydrolysis. Storage at -20°C is recommended for long-term stability.[9] It is a solid at room temperature.

Data Presentation

Table 1: Typical Purification Parameters for Aryl Sulfonyl Chlorides

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Not Applicable
Mobile Phase (Eluent) n-Hexane / Ethyl Acetate (Gradient)Toluene-Hexane, Hexane-Ethyl Acetate, Ethanol-Water
Typical Product Rf 0.2 - 0.4Not Applicable
Expected Purity >95%>98%
Commonly Removed Impurities Polar starting materials, sulfonic acidLess soluble/more soluble impurities

Note: These values are indicative and may require optimization for the specific crude product of this compound.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity).

    • Visualize the spots under UV light (254 nm). The optimal eluent system should provide a good separation of the product (Rf ≈ 0.3) from impurities.

  • Column Preparation:

    • Choose a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand to the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the column.

    • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial solvent mixture.

    • Gradually increase the polarity of the eluent based on the TLC analysis.

    • Collect fractions and monitor the elution of the compound by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general workflow for the purification of this compound by recrystallization.

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent or solvent mixture.

    • Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent.

    • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent system.

  • Dissolution:

    • In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent system.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, induce crystallization by scratching the inside of the flask or adding a seed crystal.

    • Once crystallization begins, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Troubleshooting_Purification start Crude 5-Fluoro-2-methoxy- benzenesulfonyl chloride workup Aqueous Work-up start->workup ts_low_yield Low Yield? workup->ts_low_yield purification_choice Choose Purification Method chromatography Column Chromatography purification_choice->chromatography Oily or complex mixture recrystallization Recrystallization purification_choice->recrystallization Solid product pure_product Pure Product chromatography->pure_product Successful ts_decomposition Decomposition on Column? chromatography->ts_decomposition ts_oily_product Oily Product? recrystallization->ts_oily_product ts_low_yield->purification_choice No sol_workup Minimize water contact Use cold solutions ts_low_yield->sol_workup Yes ts_oily_product->pure_product No sol_recrystallization Solvent screening Induce crystallization ts_oily_product->sol_recrystallization Yes ts_sulfonic_acid Sulfonic Acid Impurity? ts_decomposition->ts_sulfonic_acid No sol_chromatography Deactivate silica Use neutral alumina ts_decomposition->sol_chromatography Yes ts_sulfonic_acid->pure_product No sol_wash Quick cold basic wash ts_sulfonic_acid->sol_wash Yes sol_workup->workup sol_recrystallization->recrystallization sol_chromatography->chromatography sol_wash->workup Experimental_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation tlc TLC Analysis for Solvent System column_prep Prepare Slurry and Pack Column tlc->column_prep sample_loading Sample Loading (Wet or Dry) column_prep->sample_loading elution Elution with Gradient sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection monitor Monitor Fractions by TLC fraction_collection->monitor combine_fractions Combine Pure Fractions monitor->combine_fractions solvent_removal Solvent Removal (Rotary Evaporator) combine_fractions->solvent_removal pure_product Isolated Pure Product solvent_removal->pure_product

References

Technical Support Center: Recrystallization of Sulfonamides Derived from 5-Fluoro-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of sulfonamides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of sulfonamides derived from 5-Fluoro-2-methoxybenzenesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing sulfonamides derived from this compound?

A1: While the ideal solvent is compound-specific, a good starting point for this class of sulfonamides is polar protic solvents, particularly alcohols. Given the presence of a polar sulfonamide group and a moderately polar substituted benzene ring, the following solvents and solvent systems are recommended for initial screening:

  • Single Solvents: Ethanol, isopropanol, and methanol are often effective. They tend to dissolve sulfonamides well at elevated temperatures but poorly at lower temperatures.

  • Solvent Pairs: A very common and effective technique for sulfonamides is using a solvent pair, which provides a wider range of polarities.[1] Good pairs to try include:

    • Ethanol/Water

    • Acetone/Water

    • Ethyl acetate/Hexane or Heptane

The principle is to dissolve the compound in a minimum amount of the "good" solvent (e.g., ethanol, acetone, ethyl acetate) at an elevated temperature, and then slowly add the "poor" solvent (e.g., water, hexane) until the solution becomes slightly cloudy. Reheating to get a clear solution followed by slow cooling should yield crystals.

Q2: My compound is not crystallizing, even after the solution has cooled. What should I do?

A2: This is a common issue, often due to supersaturation or using too much solvent. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. A "seed" crystal acts as a template for other molecules to crystallize upon.

  • Reducing Solvent Volume: If too much solvent was used, you will need to increase the concentration. Gently heat the solution to evaporate some of the solvent, and then allow it to cool again.[3]

  • Lowering the Temperature: If cooling to room temperature is not sufficient, try cooling the flask in an ice bath to further decrease the solubility of your compound.

Q3: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of your compound, or if there are significant impurities present that depress the melting point. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional "good" solvent to the hot solution to ensure your compound stays dissolved at a slightly lower temperature.

  • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

  • Consider using a different solvent with a lower boiling point.[4]

Q4: The yield of my recrystallized sulfonamide is very low. What are the likely causes?

A4: A low yield can result from several factors:

  • Using too much solvent: This is the most common reason. The more solvent you use, the more of your compound will remain dissolved in the mother liquor even after cooling.

  • Premature crystallization: If you perform a hot filtration to remove insoluble impurities, your compound may crystallize on the filter paper or in the funnel stem. Ensure your filtration apparatus is pre-heated.

  • Washing with too much cold solvent: While washing the collected crystals is necessary to remove residual mother liquor, using an excessive amount or solvent that is not sufficiently cold can redissolve some of your product.

Data Presentation: Common Recrystallization Solvents

The table below summarizes the physical properties of common solvents that are good candidates for the recrystallization of sulfonamides.

SolventBoiling Point (°C)Polarity Index
Water10010.2
Methanol655.1
Ethanol784.3
Isopropanol823.9
Acetonitrile825.8
Acetone565.1
Ethyl Acetate774.4
Dichloromethane403.1
Toluene1112.4
Hexane690.1
Heptane980.1

Data compiled from various sources.[4]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the sulfonamide just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or by air drying.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude sulfonamide in a minimum amount of a hot "good" solvent (one in which it is very soluble).

  • Addition of "Poor" Solvent: While the solution is hot, add a "poor" solvent (one in which the sulfonamide is insoluble) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single Solvent Recrystallization protocol.

Mandatory Visualizations

Solvent Selection Workflow

Solvent_Selection Workflow for Recrystallization Solvent Selection cluster_single Single Solvent Evaluation cluster_pair Solvent Pair Evaluation start Start with Crude Sulfonamide solubility_test Perform Small-Scale Solubility Tests (~10-20 mg of compound) start->solubility_test single_solvent Test Single Solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate) solubility_test->single_solvent solvent_pair Test Solvent Pairs (e.g., Ethanol/Water, Acetone/Water, EtOAc/Hexane) solubility_test->solvent_pair dissolves_cold Dissolves in cold solvent? single_solvent->dissolves_cold dissolves_good Dissolves in 'Good' Solvent? solvent_pair->dissolves_good dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No bad_solvent_1 Reject Solvent dissolves_cold->bad_solvent_1 Yes recrystallizes Recrystallizes on cooling? dissolves_hot->recrystallizes Yes bad_solvent_2 Reject Solvent dissolves_hot->bad_solvent_2 No good_solvent Good Single Solvent Candidate recrystallizes->good_solvent Yes bad_solvent_3 Reject Solvent recrystallizes->bad_solvent_3 No scale_up Scale-Up Recrystallization with Chosen System good_solvent->scale_up insoluble_poor Insoluble in 'Poor' Solvent? dissolves_good->insoluble_poor Yes bad_pair_1 Reject Pair dissolves_good->bad_pair_1 No precipitates Precipitates on adding 'Poor' Solvent? insoluble_poor->precipitates Yes bad_pair_2 Reject Pair insoluble_poor->bad_pair_2 No good_pair Good Solvent Pair Candidate precipitates->good_pair Yes bad_pair_3 Reject Pair precipitates->bad_pair_3 No good_pair->scale_up

Caption: A flowchart illustrating the decision-making process for selecting a suitable recrystallization solvent system.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Common Recrystallization Issues cluster_no_crystals Inducing Crystallization cluster_oiling_out Resolving Oiling Out cluster_low_yield Improving Yield start Problem Encountered During Recrystallization no_crystals No Crystals Form on Cooling start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield of Crystals start->low_yield scratch Scratch inner surface of flask with a glass rod no_crystals->scratch Try First reheat Reheat to dissolve the oil oiling_out->reheat check_solvent_amount Was minimal solvent used? low_yield->check_solvent_amount seed Add a seed crystal scratch->seed If no success concentrate Evaporate some solvent and re-cool seed->concentrate If still no success cool_further Cool in an ice bath concentrate->cool_further Final Step add_solvent Add more 'good' solvent reheat->add_solvent cool_slowly Cool solution more slowly add_solvent->cool_slowly change_solvent Use a solvent with a lower boiling point cool_slowly->change_solvent If problem persists concentrate_mother_liquor Concentrate mother liquor to obtain a second crop check_solvent_amount->concentrate_mother_liquor No minimize_washing Ensure washing is done with minimal ice-cold solvent check_solvent_amount->minimize_washing Yes preheat_funnel Preheat funnel during hot filtration minimize_washing->preheat_funnel

Caption: A decision tree for troubleshooting common problems encountered during the recrystallization process.

References

Column chromatography conditions for purifying 5-Fluoro-2-methoxybenzenesulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the column chromatography purification of 5-Fluoro-2-methoxybenzenesulfonyl chloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound derivatives?

A1: The standard and most commonly used stationary phase for the purification of sulfonyl chlorides and their derivatives is silica gel (300–400 mesh).[1] It is a reliable and cost-effective choice for most applications.[2] Automated flash chromatography systems often use pre-packed silica gel columns (e.g., KP-SIL, 60 Å).[3]

Q2: Which mobile phase systems are typically used for these types of compounds?

A2: A gradient of ethyl acetate in hexanes or petroleum ether is a very common eluent system for the column chromatography of sulfonyl chloride derivatives.[1][2] The initial polarity should be low, determined by Thin Layer Chromatography (TLC) analysis, and gradually increased to elute the desired compound.

Q3: My this compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?

A3: Sulfonyl chlorides can be sensitive to moisture, which can lead to hydrolysis to the corresponding sulfonic acid.[4] Standard silica gel has surface silanol (Si-OH) groups that can hold moisture and are acidic, which may contribute to degradation.[5]

To mitigate this:

  • Ensure all glassware is oven-dried and use anhydrous solvents for your mobile phase.[4]

  • Consider "dry-loading" your sample, where the crude material is adsorbed onto a small amount of dry silica gel before being loaded onto the column. This can sometimes minimize contact time with potentially wet silica at the top of the column.[6]

  • If degradation persists, you can try neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine (~0.5% v/v) in your mobile phase, though this is more common for purifying amines.[5] Always check if your target derivative is stable to these conditions.

Q4: I am observing a very polar impurity in my fractions that doesn't correspond to my starting material or product. What is it likely to be?

A4: This is most likely the corresponding sulfonic acid, 5-fluoro-2-methoxybenzenesulfonic acid, which is the hydrolysis product of your sulfonyl chloride.[4] This impurity is highly polar and will have a low Rf on TLC. It can be removed during the reaction workup with a mild basic wash, such as with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Recovery 1. Compound decomposed on the column.[7]2. Compound is very polar and remains on the column.3. Fractions are too dilute to detect the product.[7]1. Test compound stability on a small amount of silica beforehand. Run a 2D TLC: spot the compound, let the plate sit for 30-60 minutes, then elute. If a new spot appears, degradation is occurring.[7] Consider using a less acidic stationary phase like alumina or a different purification method.2. Gradually increase the polarity of the mobile phase (e.g., higher percentage of ethyl acetate).3. Concentrate the fractions where you expect your compound to elute and re-analyze by TLC.
Poor Separation / Co-elution 1. Inappropriate mobile phase polarity.2. Column was overloaded with crude material.3. The sample was not loaded in a narrow band.[6]1. Optimize the solvent system using TLC. Aim for an Rf value of 0.3-0.4 for your target compound.[7] Try a shallower gradient or isocratic elution if bands are very close.2. Reduce the amount of crude material loaded onto the column.3. Dissolve the sample in a minimal amount of solvent for loading.[6] If solubility is an issue, use the dry-loading technique.[6]
Product Elutes Very Slowly or "Tails" 1. Mobile phase polarity is too low.2. Strong interaction with acidic silica gel.1. Once the product begins to elute, you can gradually increase the polarity of the mobile phase to speed up elution and sharpen the peak.[7]2. Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol in your ethyl acetate/hexane mixture) if compatible with your compound's stability.
Cracked or Channeled Column 1. Improperly packed column.2. Column ran dry at some point.1. Ensure the silica slurry is packed evenly without air bubbles.2. Always maintain the solvent level above the top of the silica bed.

Experimental Protocols

Protocol 1: General Purpose Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase system by running TLC plates. A good starting point is a mixture of ethyl acetate and hexanes. The ideal Rf for the desired compound is typically between 0.3 and 0.4.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and compact bed.

  • Sample Loading (Wet Loading):

    • Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[6]

    • Carefully pipette the solution onto the top of the silica bed, trying not to disturb the surface.[6]

    • Drain the solvent until it just reaches the top of the silica.

    • Carefully add a thin layer of sand to protect the silica surface.[6]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions.

    • If a gradient is required, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

Protocol 2: Dry Loading for Poorly Soluble Samples
  • Dissolve the crude sample in a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 10-20 times the mass of the sample) to the solution.[6]

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.[6]

  • Carefully pour this powder onto the top of the packed column.

  • Proceed with elution as described in Protocol 1.

Troubleshooting Workflow

Below is a logical workflow for troubleshooting common column chromatography issues.

G cluster_start Start cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Problem Encountered During Column Chromatography no_product No Product Recovered start->no_product poor_sep Poor Separation / Co-elution start->poor_sep tailing Broad Peaks / Tailing start->tailing degradation Product Degradation start->degradation check_stability Test Stability on Silica (2D TLC) no_product->check_stability adjust_polarity Adjust Mobile Phase Polarity no_product->adjust_polarity poor_sep->adjust_polarity change_solvent Change Solvent System poor_sep->change_solvent check_loading Optimize Sample Loading (Dry Load) poor_sep->check_loading reduce_load Reduce Column Load poor_sep->reduce_load tailing->adjust_polarity degradation->check_stability neutralize_silica Use Neutralized Silica / Alumina degradation->neutralize_silica

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Reactions of 5-Fluoro-2-methoxybenzenesulfonyl Chloride with Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methoxybenzenesulfonyl chloride and secondary amines.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Low or No Yield of the Desired Sulfonamide

If you are experiencing a low yield of your target sulfonamide, it is likely that your this compound or secondary amine has been consumed by a side reaction.

Potential Cause Diagnostic Check Recommended Solution
Hydrolysis of Sulfonyl Chloride Check for the presence of 5-fluoro-2-methoxybenzenesulfonic acid in your crude reaction mixture via LC-MS or NMR. This is a very common side reaction.[1][2]Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction with Tertiary Amine Base If using a tertiary amine base like pyridine or triethylamine, analyze the crude mixture for byproducts resulting from the reaction of the base with the sulfonyl chloride.Use a non-nucleophilic base, such as 2,6-lutidine or proton sponge, if reaction with your tertiary amine base is suspected. Alternatively, use an excess of the secondary amine reactant to act as the acid scavenger.
O-Demethylation of the Sulfonyl Chloride Look for a phenolic byproduct in your crude reaction mixture using LC-MS or NMR. This is more likely under harsh reaction conditions (e.g., high temperatures).Maintain a low reaction temperature (e.g., 0 °C to room temperature). Avoid prolonged reaction times at elevated temperatures.
Degradation of Starting Material Verify the purity of your this compound before starting the reaction, as it can degrade over time, especially if not stored properly.Store this compound in a cool, dry place under an inert atmosphere. Use freshly opened or purified material for best results.

Issue 2: Difficult Purification of the Final Product

Contamination of your desired sulfonamide with side products can make purification challenging.

Observed Impurity Likely Identity Recommended Purification Strategy
Water-soluble impurity5-fluoro-2-methoxybenzenesulfonic acid (from hydrolysis)Perform an aqueous workup. The sulfonic acid will partition into the aqueous layer, especially under basic conditions.
Basic impurityUnreacted secondary amine or tertiary amine baseWash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the amine into the aqueous layer.
Neutral, polar impurityPhenolic byproduct (from O-demethylation)Column chromatography on silica gel is typically effective. The polarity difference between the desired sulfonamide and the more polar phenol should allow for separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when reacting this compound with a secondary amine?

The most common side reaction is the hydrolysis of the highly reactive sulfonyl chloride to form 5-fluoro-2-methoxybenzenesulfonic acid.[1][2] This occurs if there is any moisture in the reaction. Another potential side reaction is the reaction of the sulfonyl chloride with any tertiary amine base (e.g., pyridine, triethylamine) used as an acid scavenger.

Q2: Can the methoxy group on the aromatic ring be cleaved during the reaction?

While not a common side reaction under standard sulfonylation conditions, O-demethylation is a possibility, especially under harsh conditions such as high temperatures or the presence of strong Lewis acids.[3] This would result in the formation of a phenolic byproduct. To avoid this, it is recommended to run the reaction at or below room temperature.

Q3: My secondary amine is sterically hindered. What can I do to improve the reaction rate?

For sterically hindered secondary amines, the reaction may be slow. You can try the following to improve the reaction rate:

  • Increase the reaction temperature: Do this cautiously, as it may also increase the rate of side reactions. Monitor the reaction closely.

  • Use a more potent catalyst: In some cases, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the reaction.

  • Increase the reaction time: Allow the reaction to stir for a longer period, ensuring that the starting materials are not degrading under the reaction conditions.

Q4: Is it possible for the secondary amine to undergo N-dealkylation?

N-dealkylation of amines is a known chemical transformation, though it is less common under typical sulfonylation conditions.[4][5][6] This would lead to the formation of a primary sulfonamide. This side reaction is generally considered minor.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from this compound and a Secondary Amine

  • Preparation: Under an inert atmosphere (nitrogen or argon), add the secondary amine (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane, THF) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base (if necessary): If the secondary amine is not used in excess, add a non-nucleophilic base such as triethylamine (1.5 equivalents) or pyridine (1.5 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it dropwise to the cooled, stirring amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow Experimental Workflow for Sulfonamide Synthesis prep Preparation: - Secondary Amine - Anhydrous Solvent - Inert Atmosphere base Add Base (e.g., Triethylamine) prep->base cool Cool to 0 °C base->cool add_sulfonyl Add 5-Fluoro-2-methoxy- benzenesulfonyl chloride cool->add_sulfonyl react React at RT (2-16h) add_sulfonyl->react workup Aqueous Workup react->workup purify Purification (Chromatography or Recrystallization) workup->purify product Desired Sulfonamide purify->product

Caption: A typical experimental workflow for the synthesis of sulfonamides.

troubleshooting_logic Troubleshooting Low Yield start Low Yield of Desired Product check_hydrolysis Check for Hydrolysis (Sulfonic Acid byproduct) start->check_hydrolysis check_base Check for Reaction with Base start->check_base check_demethylation Check for O-Demethylation (Phenolic byproduct) start->check_demethylation solution_hydrolysis Solution: Use Anhydrous Conditions check_hydrolysis->solution_hydrolysis solution_base Solution: Use Non-nucleophilic Base check_base->solution_base solution_demethylation Solution: Lower Reaction Temperature check_demethylation->solution_demethylation

Caption: A logical guide for troubleshooting low product yields.

side_reactions Potential Side Reaction Pathways sulfonyl_chloride 5-Fluoro-2-methoxy- benzenesulfonyl chloride desired_product Desired Sulfonamide sulfonyl_chloride->desired_product + R₂NH hydrolysis_product Sulfonic Acid sulfonyl_chloride->hydrolysis_product + H₂O base_adduct Base-Sulfonyl Adduct sulfonyl_chloride->base_adduct + Base demethylation_product Phenolic Byproduct sulfonyl_chloride->demethylation_product + Harsh Conditions secondary_amine Secondary Amine (R₂NH) water Water (H₂O) base Tertiary Amine Base (e.g., Pyridine) harsh_conditions Harsh Conditions (e.g., High Temp)

Caption: An overview of the main reaction and potential side reactions.

References

Technical Support Center: Troubleshooting Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving common issues leading to low conversion in sulfonylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My sulfonylation reaction has a very low yield. What are the most common causes?

Low conversion in sulfonylation reactions can stem from a variety of factors, ranging from the quality of your reagents to the specific conditions of your reaction. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]

Primary Causes for Low Conversion:

  • Reagent Quality and Stability:

    • Sulfonyl Chloride Decomposition: Sulfonyl chlorides are susceptible to hydrolysis by moisture, converting them into the corresponding and unreactive sulfonic acids.[1] Heteroaromatic sulfonyl chlorides can also have limited stability and may decompose through pathways like SO₂ extrusion. Always use a fresh bottle of sulfonyl chloride or purify older reagents. It is crucial to store sulfonyl chlorides under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.

    • Substrate Purity: Impurities in your amine or alcohol substrate can interfere with the reaction. Ensure your starting materials are of high purity and are thoroughly dried before use.[1]

  • Presence of Moisture: Due to the high reactivity of sulfonylating agents with water, any moisture in the reaction will lead to the decomposition of the reagent and a decrease in its effective concentration.[2] Ensure all glassware is flame or oven-dried and that anhydrous solvents are used.[1]

  • Inappropriate Reaction Conditions:

    • Temperature: While some sluggish reactions may benefit from elevated temperatures, high temperatures can also lead to the degradation of the desired product or thermally sensitive starting materials.[2] It is crucial to monitor the reaction and optimize the temperature.

    • Reaction Time: Incomplete reactions can be a result of insufficient reaction time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal duration.[1]

  • Suboptimal Reagent Choice:

    • Base Selection: The choice of base is critical. A base that is too weak may not effectively neutralize the HCl byproduct, while a base that is too strong or not sterically hindered can lead to side reactions.

    • Solvent Selection: The solvent can influence the solubility of reactants and the overall reaction rate. Aprotic solvents are generally suitable, but for slow reactions, a switch to a more polar aprotic solvent might be beneficial.[1]

Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions and how can I minimize them?

The formation of byproducts is a common issue that can significantly lower the yield of the desired sulfonamide or sulfonate ester.

Common Side Reactions:

  • Bis-sulfonylation of Primary Amines: Primary amines can undergo a second sulfonylation reaction, especially when an excess of the sulfonyl chloride and a strong base are used. The strong base can deprotonate the initially formed sulfonamide, making it nucleophilic enough to react with another molecule of the sulfonyl chloride.

  • Formation of Chlorinated Byproducts: In the case of alcohol sulfonylation, the intermediate sulfonate ester can sometimes be converted to an alkyl chloride, particularly when using pyridine at high temperatures.

  • Product Degradation: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of the desired product.[2]

Strategies to Minimize Side Reactions:

  • Control Stoichiometry: Use a precise stoichiometric amount or only a slight excess of the sulfonylating agent. Adding the sulfonyl chloride dropwise at a low temperature can help to avoid localized high concentrations that may promote side reactions.[2]

  • Optimize Base Selection: For primary amines, consider using a weaker or more sterically hindered base to minimize the deprotonation of the monosulfonamide product.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to prevent product degradation and other temperature-induced side reactions.[2]

Data Presentation: Optimizing Reaction Parameters

The following tables provide quantitative data to illustrate how the choice of solvent and catalyst can impact the yield of sulfonylation reactions.

Table 1: Effect of Solvent on the Yield of Thymol Sulfonylation

SolventDielectric Constant (ε)Yield (%)
Cyclohexane2.0291.3
Dichloromethane9.0885.7
Chloroform4.8182.1
Diethyl ether4.3377.2
Tetrahydrofuran (THF)7.5875.4
Acetone20.773.2
Acetonitrile37.568.5
Dimethylformamide (DMF)36.765.3

Reaction Conditions: Molar ratio of Thymol to SOCl₂ of 1:3, temperature 0-5°C.[3]

Table 2: Comparison of Catalysts for the Tosylation of a Hindered Secondary Alcohol

EntryCatalyst (mol%)BaseSolventTimeYield (%)
1DMAP (20)PyridinePyridine5 days (rt) then 12h (reflux)49
21-Methylimidazole (40)PyridinePyridine2.5 h (rt)87
31-Methylimidazole (40)TriethylamineCH₂Cl₂1.5 h (rt)92

Substrate: Diacetonide glucofuranose derivative. Tosylating agent: p-toluenesulfonyl chloride.[4]

Experimental Protocols

Detailed Protocol for the DMAP-Catalyzed Tosylation of a Hindered Secondary Alcohol

This protocol is adapted for the tosylation of a secondary alcohol where steric hindrance may be a limiting factor.

Materials:

  • Secondary Alcohol (1.0 mmol, 1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine (TEA) (1.5 mmol, 1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.2 mmol, 0.2 equiv)

  • p-Toluenesulfonyl Chloride (TsCl) (1.5 mmol, 1.5 equiv)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the secondary alcohol (1.0 mmol), anhydrous CH₂Cl₂ (5 mL), triethylamine (1.5 mmol), and DMAP (0.2 mmol).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Tosyl Chloride: In a separate flask, dissolve p-toluenesulfonyl chloride (1.5 mmol) in anhydrous CH₂Cl₂ (5 mL). Add this solution dropwise to the stirred alcohol solution over a period of 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12 hours).[2]

  • Work-up: Quench the reaction by adding deionized water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tosylate.

Visualizing Workflows and Mechanisms

Troubleshooting Workflow for Low Conversion

The following diagram outlines a systematic approach to troubleshooting low yields in your sulfonylation reaction.

G start Low Conversion Observed reagents Step 1: Verify Reagent Quality - Purity of Amine/Alcohol - Freshness of Sulfonyl Chloride - Anhydrous Solvents start->reagents reagents_check Reagents OK? reagents->reagents_check conditions Step 2: Evaluate Reaction Conditions - Temperature Control - Reaction Time - Stirring Efficiency conditions_check Conditions Optimal? conditions->conditions_check workup Step 3: Review Workup & Purification - Product Loss During Extraction? - Decomposition on Silica Gel? workup_check Workup Efficient? workup->workup_check reagents_check->conditions Yes reagents_sol Action: - Purify/Dry Substrate - Use Fresh Sulfonyl Chloride - Use Anhydrous Solvents reagents_check->reagents_sol No conditions_check->workup Yes conditions_sol Action: - Screen Temperatures - Monitor by TLC/LC-MS - Optimize Stirring conditions_check->conditions_sol No workup_sol Action: - Adjust Workup pH - Use Alternative Purification (e.g., Recrystallization) workup_check->workup_sol No end Improved Yield workup_check->end Yes reagents_sol->end conditions_sol->end workup_sol->end

A logical workflow for troubleshooting low conversion.

Simplified Mechanism of DMAP-Catalyzed Sulfonylation

This diagram illustrates the key intermediates in the sulfonylation of an alcohol catalyzed by 4-(Dimethylamino)pyridine (DMAP).

G cluster_reactants Reactants & Catalyst cluster_intermediates Reaction Pathway cluster_products Products RSO2Cl Sulfonyl Chloride (R'SO₂Cl) Intermediate Highly Reactive Sulfonyl-DMAP Intermediate RSO2Cl->Intermediate + DMAP - Cl⁻ DMAP DMAP ROH Alcohol (ROH) Alkoxide Alkoxide (RO⁻) ROH->Alkoxide + Base Base Base (e.g., Et₃N) Product Sulfonate Ester (R'SO₂OR) Intermediate->Product + Alkoxide Byproducts DMAP (regenerated) + Base-HCl Salt Product->Byproducts

Catalytic cycle of DMAP in sulfonylation.

References

Technical Support Center: Optimizing Reactions with 5-Fluoro-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 5-Fluoro-2-methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on temperature optimization and to troubleshoot common issues encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues related to reaction temperature that can lead to low yields, impurity formation, and other undesirable outcomes.

Q1: What is the recommended starting temperature for a reaction with this compound, particularly for sulfonamide synthesis?

A1: For the synthesis of sulfonamides, it is highly recommended to start the reaction at a low temperature, typically 0°C , using an ice-water bath. The reaction of a sulfonyl chloride with an amine is often exothermic. Starting at a low temperature helps to control the reaction rate, dissipate heat effectively, and minimize the formation of side products. After the dropwise addition of the sulfonyl chloride is complete, the reaction mixture can be allowed to gradually warm to room temperature.

Q2: My reaction has a low yield, and I suspect the temperature is the cause. What are the signs of incorrect reaction temperature?

A2: Temperature-related issues can manifest in several ways:

  • Temperature Too Low: If the reaction mixture is kept at a low temperature for the entire duration, the reaction may be too slow and fail to reach completion. This is often indicated by the presence of a significant amount of unreacted starting material (amine) when monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Temperature Too High: Excessively high temperatures can cause the decomposition of the sulfonyl chloride, the amine, or the final product, often resulting in a dark or tarry reaction mixture. It can also promote the formation of undesired side products. For some sulfonyl chloride reactions, higher temperatures can increase the formation of byproducts.

Q3: When should I consider heating the reaction mixture?

A3: Gentle heating may be necessary under certain circumstances:

  • Less Reactive Amines: If you are working with a sterically hindered or electron-deficient amine, the reaction may be sluggish at room temperature. In such cases, after the initial addition at 0°C and stirring at room temperature for a period, gentle heating (e.g., to 40-60°C) can help drive the reaction to completion.

  • Stalled Reactions: If reaction monitoring shows that the reaction has stalled with significant starting material remaining after several hours at room temperature, a moderate increase in temperature can be beneficial.

It is crucial to increase the temperature gradually and continue to monitor the reaction for any signs of decomposition or new impurity formation.

Q4: How do I troubleshoot a reaction that shows multiple spots on TLC, suggesting impurity formation?

A4: The formation of multiple products can often be attributed to the reaction temperature being too high initially. To mitigate this:

  • Ensure the initial addition of this compound is performed slowly and at a controlled low temperature (0°C or even -10°C).

  • Maintain a low concentration of the sulfonyl chloride by adding it dropwise as a solution.

  • Ensure your starting materials and solvent are pure and anhydrous, as moisture can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which will appear as a polar spot on TLC.

The diagram below outlines a general troubleshooting workflow for low reaction yields, with a focus on temperature optimization.

Troubleshooting_Workflow start Low Reaction Yield check_sm Check Starting Materials (TLC/LC-MS) start->check_sm incomplete Incomplete Reaction? check_sm->incomplete temp_low Action: Temperature Too Low incomplete->temp_low Yes side_products Side Products or Decomposition? incomplete->side_products No increase_temp Gradually increase temperature (e.g., to RT or 40-60°C). Monitor by TLC/LC-MS. temp_low->increase_temp success Yield Improved increase_temp->success temp_high Action: Temperature Too High side_products->temp_high Yes other_issues Other Issues? (Reagent purity, stoichiometry, moisture) side_products->other_issues No decrease_temp Repeat reaction. Ensure slow addition at 0°C. Maintain lower temp. temp_high->decrease_temp decrease_temp->success optimize_other Optimize other parameters. Ensure anhydrous conditions. other_issues->optimize_other Yes optimize_other->success

Troubleshooting workflow for low reaction yield.

Data Presentation: Representative Reaction Conditions

While specific temperature optimization data for this compound is not extensively published, the table below summarizes typical conditions for sulfonamide formation using analogous benzenesulfonyl chlorides. These serve as a valuable starting point for developing your own experimental protocol.

Amine SubstrateBaseSolventTemperature ProfileTime (h)Yield (%)Reference Compound
4-MethoxybenzylamineTriethylamineDichloromethane0°C to Room Temp0.2590-912-Nitrobenzenesulfonyl chloride
Aniline(none)(none) - MWMicrowave Irradiation0.0597p-Toluenesulfonyl chloride
Various Amines(base)Aprotic Solvent(not specified)(not specified)Good to ExcellentGeneral Sulfonyl Chlorides

This table is compiled from analogous reactions and general literature to provide starting points for optimization.

Experimental Protocols

Below is a generalized, detailed protocol for the synthesis of a sulfonamide using this compound, with a focus on temperature control.

Objective: To synthesize an N-substituted-5-fluoro-2-methoxybenzenesulfonamide.

Materials:

  • This compound

  • Primary or secondary amine (1.0 eq)

  • Triethylamine (1.1 - 1.5 eq) or other suitable base

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Initial Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-16 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS to check for the consumption of the starting amine. If the reaction is sluggish, consider gentle warming to 40°C.

  • Work-up: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1N HCl (if an excess of amine is used), saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

The following diagram illustrates the key temperature control stages in the experimental workflow.

Experimental_Workflow setup 1. Reaction Setup (Amine + Base in Solvent) cooling 2. Initial Cooling (0°C) setup->cooling addition 3. Dropwise Addition of Sulfonyl Chloride @ 0°C cooling->addition warming 4. Warm to Room Temp & Stir (2-16h) addition->warming monitoring 5. Monitor Reaction (TLC / LC-MS) warming->monitoring heating Optional Heating (40-60°C) monitoring->heating Incomplete workup 6. Work-up & Purification monitoring->workup Complete heating->monitoring

Workflow diagram for temperature-controlled synthesis.

Validation & Comparative

A Comparative Analysis of Reactivity: 5-Fluoro-2-methoxybenzenesulfonyl Chloride vs. p-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, arylsulfonyl chlorides are indispensable reagents for the formation of sulfonamides and sulfonate esters, crucial moieties in a vast array of pharmaceuticals and functional materials. The reactivity of these reagents is finely tuned by the substituents on the aromatic ring. This guide provides an objective comparison of the reactivity profiles of 5-Fluoro-2-methoxybenzenesulfonyl chloride and the ubiquitously used p-toluenesulfonyl chloride (TsCl), supported by theoretical principles and representative experimental protocols.

Factors Influencing Reactivity: An Electronic Perspective

The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is predominantly governed by the electrophilicity of the sulfur atom. This is modulated by the electronic effects—inductive and resonance—of the substituents on the benzene ring.

  • p-Toluenesulfonyl Chloride (TsCl): The para-methyl group is a weak electron-donating group (EDG) through a combination of inductive effect and hyperconjugation. This slightly increases the electron density on the sulfonyl group, thereby reducing the electrophilicity of the sulfur atom and making it moderately reactive.

  • This compound: This molecule presents a more complex electronic scenario:

    • Fluorine (at C5): The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). It also has a weak, opposing electron-donating resonance effect (+R). Overall, fluorine is considered a deactivating group.

    • Methoxy (at C2): The methoxy group is electron-donating through resonance (+R) and electron-withdrawing through induction (-I). The resonance effect is generally dominant, making it an activating group.

The combined influence of a meta-fluoro group and an ortho-methoxy group in this compound makes the sulfur atom significantly more electrophilic compared to TsCl. The strong inductive withdrawal by fluorine, coupled with the ortho-position of the methoxy group which can cause steric hindrance and modulate the resonance effect, leads to a higher reactivity towards nucleophiles.

Quantitative Reactivity Comparison

ReagentSubstituentsDominant Electronic EffectPredicted Relative Reactivity
p-Toluenesulfonyl Chloride p-MethylWeak Electron-Donating (Inductive & Hyperconjugation)Baseline
This compound 5-Fluoro, 2-MethoxyStrong Electron-Withdrawing (Inductive effect of F)Higher

Experimental Protocols

To empirically determine the reactivity difference, a competitive experiment or parallel reactions under identical conditions can be performed. Below is a general protocol for the sulfonylation of an amine, which can be adapted for a comparative study.

Protocol: Comparative Sulfonylation of Aniline

This protocol outlines the procedure for reacting both sulfonyl chlorides with aniline under identical conditions to compare reaction rates or yields.

Materials:

  • Aniline

  • p-Toluenesulfonyl chloride (TsCl)

  • This compound

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve aniline (1.0 mmol) and pyridine (1.2 mmol) in 10 mL of DCM under a nitrogen atmosphere.

  • Reagent Addition: To the first flask, add a solution of p-toluenesulfonyl chloride (1.0 mmol) in 5 mL of DCM dropwise over 5 minutes at room temperature. To the second flask, add a solution of this compound (1.0 mmol) in 5 mL of DCM under the exact same conditions.

  • Reaction Monitoring: Stir both reactions at room temperature. Monitor the progress of each reaction by TLC at regular time intervals (e.g., every 15 minutes). The disappearance of the starting amine and the appearance of the sulfonamide product can be visualized.

  • Workup: Once the reactions are deemed complete (or after a set time for yield comparison), quench both mixtures by adding 20 mL of water.

  • Extraction: Transfer the mixtures to separatory funnels. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide products.

  • Analysis: Purify the products by recrystallization or column chromatography if necessary. Determine the yield for each reaction and compare the results. The reaction that provides a higher yield in a shorter time is considered to be initiated by the more reactive sulfonyl chloride.

Visualizing Reaction Mechanisms and Workflows

General Sulfonylation Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is used to neutralize the HCl byproduct.

Sulfonylation cluster_reactants Reactants cluster_products Products cluster_byproduct R2NH Amine (R₂NH) TS Tetrahedral Intermediate R2NH->TS Nucleophilic Attack ArSO2Cl Arylsulfonyl Chloride (ArSO₂Cl) ArSO2Cl->TS Sulfonamide Sulfonamide (ArSO₂NR₂) HCl HCl Base Base (e.g., Pyridine) TS->Sulfonamide Elimination of Cl⁻

Caption: General mechanism of sulfonamide formation.

Experimental Workflow for Reactivity Comparison

A logical workflow ensures a systematic and unbiased comparison of the two reagents.

Workflow cluster_parallel Parallel Synthesis start Start: Define Reaction Conditions (Solvent, Temp, Stoichiometry) rxn_A Reaction A: Aniline + 5-Fluoro-2-methoxy- benzenesulfonyl chloride start->rxn_A rxn_B Reaction B: Aniline + p-Toluenesulfonyl chloride start->rxn_B monitor Monitor Reactions (TLC at t=0, 15, 30, 60 min) rxn_A->monitor rxn_B->monitor workup Identical Aqueous Workup & Extraction monitor->workup isolate Isolate & Purify Products (Chromatography/Recrystallization) workup->isolate analyze Analyze Results: - Compare Yields - Compare Reaction Times isolate->analyze conclusion Conclusion on Relative Reactivity analyze->conclusion

Caption: Workflow for comparing sulfonyl chloride reactivity.

Conclusion

Based on fundamental electronic principles, This compound is predicted to be significantly more reactive than p-toluenesulfonyl chloride . The strong electron-withdrawing nature of the fluorine substituent enhances the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack. This heightened reactivity can be advantageous for reactions with less nucleophilic substrates or when faster reaction times are desired. Conversely, the moderate reactivity and lower cost of p-toluenesulfonyl chloride make it a suitable choice for a wide range of standard applications. The selection between these two reagents should, therefore, be guided by the specific requirements of the synthetic target, including the nature of the nucleophile, desired reaction kinetics, and economic considerations. Experimental validation using the outlined protocol is recommended to confirm the reactivity profile within a specific chemical context.

A Comparative Guide to Sulfonylating Agents: Evaluating 5-Fluoro-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters, which are core moieties in a vast array of therapeutic agents. This guide provides a comparative overview of 5-Fluoro-2-methoxybenzenesulfonyl chloride against other commonly used sulfonylating agents, supported by established chemical principles. This analysis delves into the anticipated reactivity, selectivity, and practical considerations of this compound alongside industry standards such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and dansyl chloride.

A key clarification is pertinent to the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib. While initial interest may lie in the utility of this compound for this drug, patent literature indicates that the synthesis of Pirtobrutinib utilizes 5-fluoro-2-methoxybenzoic acid.[] The benzoic acid is converted to an acyl chloride to form an amide linkage, not a sulfonamide.[] Therefore, a direct comparison of sulfonylating agents for Pirtobrutinib synthesis is not applicable.

This guide will, however, explore the potential advantages of this compound in a general context, based on the influence of its particular substituents on reactivity and potential applications in drug discovery.

Comparative Analysis of Sulfonylating Agents

The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom. This is significantly influenced by the electronic properties of the substituents on the aryl ring. Electron-withdrawing groups enhance reactivity by increasing the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.

Table 1: Qualitative Comparison of Common Sulfonylating Agents

Sulfonylating AgentStructureKey FeaturesAnticipated Reactivity
This compound C₇H₆ClFO₃SContains an electron-withdrawing fluorine atom and an electron-donating methoxy group. The fluorine atom is expected to enhance reactivity, while the methoxy group may modulate it. The substitution pattern could offer unique selectivity.Moderate to High
p-Toluenesulfonyl chloride (TsCl) C₇H₇ClO₂SThe methyl group is weakly electron-donating, leading to moderate reactivity. It is a widely used, crystalline, and stable reagent.Moderate
Methanesulfonyl chloride (MsCl) CH₃ClO₂SLacks an aromatic ring, resulting in lower steric hindrance and higher reactivity compared to many arylsulfonyl chlorides. It is a liquid and highly reactive.High
Dansyl chloride C₁₂H₁₂ClN₂O₂SContains a bulky naphthalene ring and a dimethylamino group, which is strongly electron-donating, leading to lower reactivity. It is primarily used for derivatization for fluorescence detection.Low

Table 2: Hypothetical Quantitative Comparison of Sulfonylation of Benzylamine

To illustrate the potential differences in performance, the following table presents hypothetical data for the sulfonylation of benzylamine. This data is based on established principles of chemical reactivity and is for illustrative purposes only.

Sulfonylating AgentReaction Time (hours)Yield (%)
This compound 292
p-Toluenesulfonyl chloride (TsCl) 488
Methanesulfonyl chloride (MsCl) 195
Dansyl chloride 1275

These hypothetical results suggest that the activating effect of the fluorine atom in this compound could lead to faster reaction times and higher yields compared to the less activated TsCl. MsCl, being an alkanesulfonyl chloride, is expected to be the most reactive.

Potential Advantages of this compound in Drug Discovery

The unique substitution pattern of this compound offers several potential advantages for medicinal chemists:

  • Modulated Reactivity: The presence of both an electron-withdrawing fluorine and an electron-donating methoxy group allows for a fine-tuning of the sulfonyl chloride's reactivity. This can be advantageous when working with sensitive substrates where high reactivity could lead to side reactions.

  • Enhanced Selectivity: The specific arrangement of the fluoro and methoxy groups can influence the orientation of the sulfonyl chloride in a binding pocket or during a reaction, potentially leading to higher regioselectivity or stereoselectivity in complex syntheses.

  • Improved Pharmacokinetic Properties: The incorporation of fluorine and methoxy groups into a final drug molecule can significantly impact its metabolic stability, lipophilicity, and membrane permeability. Fluorine, in particular, is often introduced to block sites of metabolism.

  • Novel Scaffolds: As a less commonly used building block compared to TsCl or MsCl, it provides access to novel chemical space for the development of new intellectual property.

Experimental Protocols

General Protocol for the Sulfonylation of a Primary Amine

This protocol provides a general procedure for the synthesis of a sulfonamide from a primary amine and a sulfonyl chloride.

Materials:

  • Primary amine (1.0 eq)

  • Sulfonyl chloride (e.g., this compound, 1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the sulfonyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography - TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Pirtobrutinib_Amide_Formation benzoic_acid 5-Fluoro-2-methoxybenzoic acid acyl_chloride 5-Fluoro-2-methoxybenzoyl chloride benzoic_acid->acyl_chloride Chlorinating Agent (e.g., SOCl₂) pirtobrutinib_amide Pirtobrutinib (Amide Linkage) acyl_chloride->pirtobrutinib_amide amine_intermediate Amine Intermediate amine_intermediate->pirtobrutinib_amide Amine Coupling Sulfonylation_Workflow start Start: Amine and Base in Solvent cool Cool to 0 °C start->cool add_sulfonyl_chloride Dropwise addition of Sulfonyl Chloride cool->add_sulfonyl_chloride react Stir at Room Temperature (Monitor by TLC) add_sulfonyl_chloride->react quench Quench with Water react->quench workup Aqueous Workup (HCl, NaHCO₃, Brine) quench->workup dry Dry Organic Layer workup->dry purify Concentrate & Purify dry->purify product Final Sulfonamide Product purify->product

References

Spectroscopic analysis to confirm sulfonamide formation from 5-Fluoro-2-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of spectroscopic methods to confirm the successful synthesis of a sulfonamide from 5-Fluoro-2-methoxybenzenesulfonyl chloride. The formation of the sulfonamide functional group is a critical transformation in medicinal chemistry, and rigorous validation is essential to ensure the identity and purity of the synthesized compounds.[1] By comparing the spectral data of the starting material against the product, researchers can unequivocally confirm the conversion.

For the purpose of this guide, the reaction of this compound with a generic primary amine (R-NH₂) is considered, yielding N-alkyl-5-fluoro-2-methoxybenzenesulfonamide.

Experimental Protocol: General Synthesis of a Sulfonamide

The synthesis of sulfonamides from sulfonyl chlorides is a well-established and robust method.[2] A typical procedure involves the reaction of a sulfonyl chloride with an amine in the presence of a base to neutralize the HCl generated during the reaction.[2][3]

Materials:

  • This compound

  • Primary amine (e.g., aniline or benzylamine)

  • Base (e.g., triethylamine or pyridine)

  • Solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the primary amine (1.1 eq) and the base (1.2 eq) in the same solvent.

  • Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the pure sulfonamide.

Spectroscopic Data Comparison

The key to confirming the reaction is to observe the disappearance of signals corresponding to the sulfonyl chloride and the appearance of new signals characteristic of the sulfonamide product.[1]

Spectroscopic Feature This compound (Starting Material) N-alkyl-5-fluoro-2-methoxybenzenesulfonamide (Product) Rationale for Change
IR: S=O Stretch (asymmetric) ~1385 cm⁻¹~1330 cm⁻¹The replacement of the highly electronegative Cl with N results in a slight decrease in the S=O bond order, shifting the stretching frequency to a lower wavenumber.
IR: S=O Stretch (symmetric) ~1175 cm⁻¹~1160 cm⁻¹Similar to the asymmetric stretch, the electronic change around the sulfur atom affects the symmetric stretch.
IR: S-Cl Stretch ~650-700 cm⁻¹AbsentThe S-Cl bond is consumed in the reaction, leading to the disappearance of its characteristic absorption.
IR: S-N Stretch Absent~930 cm⁻¹[3]Formation of the new sulfonamide bond gives rise to a new absorption band.[3]
IR: N-H Stretch (for 1°/2° amides) Absent~3200-3400 cm⁻¹ (medium, sharp)[4]Appearance of this band is a clear indicator of the sulfonamide N-H group.[4]
¹H NMR: Aromatic Protons Multiplets in the range of ~7.0-7.8 ppmShifted multiplets, typically observed in the ~7.1-7.9 ppm rangeThe substitution of -Cl with -NHR alters the electronic environment of the aromatic ring, causing shifts in the proton resonances.
¹H NMR: OCH₃ Protons Singlet, ~3.9 ppmSinglet, ~3.9-4.0 ppmMinor shift may be observed due to the change in the electronic nature of the substituent at the adjacent position.
¹H NMR: N-H Proton AbsentBroad singlet, ~5-8 ppm (can vary)A new, often exchangeable proton signal appears, which is a key indicator of sulfonamide formation.[3]
¹³C NMR: C-SO₂ Carbon ~145-150 ppmShifted to ~135-140 ppmThe carbon atom directly attached to the sulfur experiences a significant change in its electronic environment upon substitution of Cl with N, leading to an upfield shift.

Note: Specific chemical shifts (ppm) and wavenumbers (cm⁻¹) are approximate and can vary based on the solvent, concentration, and the specific 'R' group on the amine.

Visualizing the Workflow

The process from starting materials to final, validated product can be visualized as a clear workflow. This diagram outlines the key steps of the synthesis and the subsequent analytical confirmation.

Sulfonamide_Synthesis_Workflow Workflow for Sulfonamide Synthesis and Spectroscopic Validation cluster_reactants Reactants cluster_reaction Synthesis cluster_product Product & Analysis cluster_confirmation Confirmation SM 5-Fluoro-2-methoxy- benzenesulfonyl chloride Reaction Reaction (DCM, Base, 0°C to RT) SM->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Workup Aqueous Workup (HCl, NaHCO3) Reaction->Workup TLC Monitoring Purification Purification (Chromatography) Workup->Purification Product Pure Sulfonamide Product Purification->Product IR IR Spectroscopy Product->IR HNMR 1H NMR Spectroscopy Product->HNMR CNMR 13C NMR Spectroscopy Product->CNMR Confirmation Structure Confirmed IR->Confirmation Data Comparison HNMR->Confirmation Data Comparison CNMR->Confirmation Data Comparison

Caption: Workflow for Sulfonamide Synthesis and Validation.

The transformation of this compound to its corresponding sulfonamide is definitively confirmed by a combination of IR and NMR spectroscopy. The most conclusive evidence includes:

  • In Infrared (IR) spectroscopy, the disappearance of the S-Cl bond absorption and the appearance of characteristic S-N and N-H stretching vibrations.[3]

  • In Nuclear Magnetic Resonance (NMR) spectroscopy, the appearance of a new N-H proton signal and noticeable shifts in the chemical environment of the aromatic ring carbons and protons.

By systematically comparing the spectral data of the product with the starting material, researchers can confidently validate the successful formation of the sulfonamide bond, ensuring the integrity of their synthetic compounds for further development.

References

A Comparative Guide to LC-MS Analysis of Reaction Intermediates in 5-Fluoro-2-methoxybenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the analysis of reaction intermediates in reactions involving 5-Fluoro-2-methoxybenzenesulfonyl chloride. The information herein is supported by established analytical principles and adapted experimental protocols to aid in methodological decisions in drug discovery and development.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Monitoring the formation of sulfonamides and other derivatives from this reagent requires robust analytical techniques to identify and characterize reaction intermediates, byproducts, and the final product. LC-MS has emerged as a primary tool for this purpose due to its high sensitivity and specificity. This guide compares the utility of LC-MS with High-Performance Liquid Chromatography with UV detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) spectroscopy, and Direct Analysis in Real Time Mass Spectrometry (DART-MS) for real-time reaction monitoring and intermediate identification.

Comparison of Analytical Techniques

The choice of analytical technique significantly impacts the ability to monitor reaction progress, identify unknown species, and ensure the quality of the final product.

FeatureLC-MSHPLC-UVNMR SpectroscopyDART-MS
Primary Use Separation, identification, and quantification of known and unknown compounds.Quantification of known, UV-active compounds.Structural elucidation of compounds in solution.Rapid, direct analysis of surfaces and liquids for molecular weight confirmation.
Sensitivity High (ng to pg level)Moderate (µg to ng level)Low (mg to µg level)High (ng to pg level)
Specificity High (based on retention time and mass-to-charge ratio)Moderate (based on retention time and UV absorbance)High (provides detailed structural information)Moderate (based on mass-to-charge ratio)
Sample Preparation Minimal (dilution, filtration)Minimal (dilution, filtration)Can be extensive (purification, specific solvents)Minimal to none
Analysis Time Minutes per sampleMinutes per sampleMinutes to hours per sampleSeconds per sample
Intermediate Identification Excellent, provides molecular weight information.Limited, requires standards for comparison.Excellent for stable intermediates, provides structural information.Good for rapid screening of major species.[1][2][3]
Quantitative Analysis Good, requires appropriate standards.Excellent, well-established for quantification.[4]Can be quantitative (qNMR), but often complex.Primarily qualitative to semi-quantitative.[2]

LC-MS Analysis of a Hypothetical Reaction

To illustrate the utility of LC-MS, we consider the reaction of this compound with a primary amine (e.g., aniline) to form the corresponding sulfonamide.

Hypothetical Reaction Scheme:

Expected Species for LC-MS Analysis:

CompoundRoleExpected [M+H]⁺ (m/z)
This compoundStarting Material225.0
AnilineReagent94.1
N-Phenyl-5-fluoro-2-methoxybenzenesulfonamideProduct282.1
Hydrolysis Product (5-Fluoro-2-methoxybenzenesulfonic acid)Byproduct207.0
Dimer (from self-condensation)Potential ImpurityVaries

Note: The exact m/z values may vary slightly based on isotopic distribution.

Experimental Protocols

General Synthesis of a Sulfonamide

This protocol describes a general method for the synthesis of a sulfonamide from this compound and an aromatic amine.

Materials:

  • This compound

  • Substituted aniline

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the substituted aniline (1.0 mmol) in pyridine (2 mL).

  • Add this compound (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by LC-MS.

  • Upon completion, partition the mixture between DCM (10 mL) and saturated sodium bicarbonate solution (10 mL).

  • Separate the organic phase and wash it with water (10 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by preparatory HPLC if necessary.

LC-MS Method for Reaction Monitoring

This protocol outlines a general LC-MS method for the analysis of the reaction mixture.

ParameterSpecification
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 50 - 800
Sample Preparation for LC-MS Analysis
  • Reaction Quenching: At desired time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Dilution: Quench the reaction by diluting the aliquot in a known volume (e.g., 990 µL) of a 50:50 (v/v) mixture of acetonitrile and water.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an LC autosampler vial.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis LC-MS Analysis start Mix Reactants: This compound + Amine + Base reaction Stir at Room Temperature start->reaction workup Aqueous Workup (DCM/NaHCO3) reaction->workup sampling Reaction Sampling (Aliquot) reaction->sampling purification Purification (e.g., HPLC) workup->purification product Final Product purification->product preparation Sample Preparation (Quench, Dilute, Filter) sampling->preparation injection LC-MS Injection preparation->injection data_analysis Data Analysis (Identify Intermediates) injection->data_analysis

Caption: Experimental workflow for synthesis and LC-MS analysis.

signaling_pathway cluster_intermediates Potential Intermediates reagent 5-Fluoro-2-methoxybenzenesulfonyl chloride (m/z 225.0) sulfene Sulfene Intermediate (transient, highly reactive) reagent->sulfene adduct Meisenheimer-type Adduct reagent->adduct hydrolysis Hydrolysis Product (m/z 207.0) reagent->hydrolysis H2O amine Primary Amine amine->adduct product Sulfonamide Product (m/z 282.1 for aniline adduct) sulfene->product adduct->product

Caption: Putative reaction pathway and key species for MS detection.

Conclusion

LC-MS is an indispensable tool for monitoring reactions involving this compound. Its high sensitivity and specificity allow for the confident identification of reaction intermediates and byproducts, providing crucial insights into reaction mechanisms and aiding in process optimization. While other techniques like HPLC-UV, NMR, and DART-MS offer complementary information, LC-MS provides a comprehensive overview of the reaction mixture in a single analysis. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the pharmaceutical industry, enabling more efficient and informed analytical decisions.

References

Comparative Kinetic Analysis of 5-Fluoro-2-methoxybenzenesulfonyl Chloride and Alternative Derivatizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Reaction Kinetics

The reactivity of sulfonyl chlorides in derivatization reactions, primarily with nucleophiles such as primary and secondary amines, is paramount for efficient and rapid sample processing. Below is a summary of available kinetic data for dansyl chloride and tosyl chloride.

Table 1: Kinetic Data for the Reaction of Sulfonyl Chlorides with Amines

Sulfonyl ChlorideNucleophileSecond-Order Rate Constant (k)Reaction Conditions
Dansyl ChloridePrimary Amines~ 35 M⁻¹s⁻¹[1][2]Alkaline pH (9-11)
p-Toluenesulfonyl Chlorideα-Hydroxy acids (in the presence of Pyridine)Follows second-order kinetics[3]Acetonitrile, 20-40 °C[3]

Note: The reaction of p-toluenesulfonyl chloride with amines is widely reported to follow second-order kinetics, though a specific universal rate constant is not provided due to its dependence on the specific amine and reaction conditions.[3][4]

Qualitative Reactivity Assessment of 5-Fluoro-2-methoxybenzenesulfonyl Chloride

In the absence of direct kinetic data for this compound, its reactivity can be inferred from the electronic effects of its substituents. The reaction of sulfonyl chlorides with nucleophiles proceeds via a nucleophilic attack on the electrophilic sulfur atom. The rate of this reaction is sensitive to the electron density at the sulfur center.

  • Electron-withdrawing groups on the benzene ring increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack.

  • Electron-donating groups decrease the electrophilicity of the sulfur, leading to a slower reaction rate.

In this compound, the fluorine atom at the 5-position is an electron-withdrawing group, which is expected to enhance reactivity. Conversely, the methoxy group at the 2-position is an electron-donating group, which would tend to decrease reactivity. The overall reactivity will be determined by the net electronic effect of these two groups on the sulfonyl chloride moiety. Given the strong electron-withdrawing nature of fluorine, it is plausible that this compound exhibits a reactivity comparable to or slightly greater than unsubstituted benzenesulfonyl chloride.

Experimental Protocols

Dansyl Chloride Derivatization of Amines:

A common protocol for the derivatization of amino acids using dansyl chloride involves the following steps:

  • Sample Preparation: An aqueous solution of the amine-containing sample is prepared.

  • Buffering: A sodium bicarbonate buffer (pH 9.5-10.5) is added to the sample solution to ensure the amine is in its nucleophilic, unprotonated form.[1]

  • Derivatization: A solution of dansyl chloride in an organic solvent (e.g., acetone or acetonitrile) is added to the buffered sample.[1]

  • Incubation: The reaction mixture is incubated, typically at a temperature ranging from 37°C to 60°C for 60-120 minutes, to allow the derivatization reaction to proceed to completion.[1]

  • Quenching: The reaction can be stopped by adding a reagent that consumes excess dansyl chloride, such as ammonium hydroxide.

  • Analysis: The resulting fluorescent sulfonamide adducts are then analyzed, commonly by HPLC with fluorescence detection.[1]

Tosyl Chloride Derivatization of Alcohols:

The tosylation of alcohols is a standard procedure in organic synthesis and can be adapted for analytical purposes.

  • Reaction Setup: The alcohol is dissolved in a suitable aprotic solvent, such as dichloromethane, in the presence of a base like pyridine or triethylamine. The base serves to neutralize the HCl byproduct.

  • Reagent Addition: p-Toluenesulfonyl chloride is added to the solution, often at a reduced temperature (e.g., 0°C) to control the reaction rate.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC), until the starting alcohol is consumed.

  • Workup: The reaction mixture is typically washed with aqueous solutions to remove the base and its salt, and the organic layer is dried and concentrated.

  • Purification: The resulting tosylate can be purified by crystallization or chromatography.

Visualizing Reaction Workflows and Influencing Factors

To aid in the understanding of the experimental process and the factors governing the reactivity of these sulfonyl chlorides, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Kinetic Analysis prep Prepare Reactant Solutions (Sulfonyl Chloride & Nucleophile) mix Mix Reactants in a Thermostatted Cell prep->mix monitor Monitor Reaction Progress (e.g., Spectroscopy, Chromatography) mix->monitor data Collect Data vs. Time monitor->data analyze Analyze Data to Determine Rate Constant data->analyze

Caption: A generalized experimental workflow for determining the reaction kinetics of sulfonyl chlorides.

G cluster_reactivity Factors Influencing Sulfonyl Chloride Reactivity cluster_electronic Electronic Effects cluster_steric Steric Hindrance cluster_compounds Example Compounds reactivity Reactivity ewg Electron-Withdrawing Groups (e.g., -F, -NO2) Increase Reactivity ewg->reactivity edg Electron-Donating Groups (e.g., -OCH3, -N(CH3)2) Decrease Reactivity edg->reactivity steric Bulky Groups Near Sulfonyl Center Decrease Reactivity steric->reactivity FMSC 5-Fluoro-2-methoxy- benzenesulfonyl chloride (Mixed Effects) FMSC->ewg -F FMSC->edg -OCH3 Dansyl Dansyl Chloride (Electron-Donating) Dansyl->edg -N(CH3)2 Tosyl Tosyl Chloride (Weakly Electron-Donating) Tosyl->edg -CH3

Caption: Key factors influencing the reactivity of benzenesulfonyl chlorides with nucleophiles.

References

A Comparative Guide to Purity Assessment of Synthesized Sulfonamides: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of purity is a cornerstone in the synthesis of sulfonamides, ensuring their efficacy and safety for researchers, scientists, and drug development professionals.[1] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and commonly employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for a given research need.

Principles of Purity Assessment: HPLC and NMR

High-Performance Liquid Chromatography (HPLC) operates on the principle of differential partitioning of analytes between a stationary phase and a liquid mobile phase.[1] The purity of a sulfonamide is determined by separating it from its impurities, with the area of the main peak in the chromatogram being proportional to its concentration. Purity is typically expressed as a percentage of the total peak area. HPLC is a highly sensitive and robust technique, making it suitable for routine quality control.[1][2]

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, on the other hand, provides a direct measure of purity by comparing the signal intensities of the analyte with those of a certified reference standard.[3] The intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3][4] This allows for absolute quantification without the need for an identical reference standard of the analyte, a significant advantage in novel drug discovery.[3]

Comparative Data Analysis

The choice between HPLC and NMR for purity assessment often depends on the specific requirements of the analysis, such as the need for high throughput, precise quantification, or structural confirmation of impurities.

Table 1: Comparison of HPLC and NMR for Sulfonamide Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between mobile and stationary phases.[1]Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[3][4]
Quantitative Capability Excellent precision and accuracy, but typically requires a reference standard of the analyte.[1][2]Provides absolute quantification without the need for an identical analyte standard; uses an internal standard.[3]
Sensitivity High (ng to µg/mL levels).[1]Lower sensitivity than HPLC, typically requiring microgram to milligram quantities of sample.[5]
Information Obtained Retention time, peak area/height for quantification, % purity.[1]Structural information, identification of impurities, and absolute purity.
Key Advantages Robust, reproducible, widely available, and suitable for routine quality control.[1][2]Non-destructive, provides structural elucidation, and does not require an identical reference standard.[5]
Limitations Requires reference standards for each compound being quantified, potential for co-elution of impurities.[1]Lower sensitivity, potential for signal overlap, and higher equipment cost.[5][6]

Table 2: Illustrative Purity Data for a Synthesized Sulfonamide

Analytical MethodPurity (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV 98.5%15.59–23.30 µg/kg[7]26.02–35.88 µg/kg[7]
HPLC-FLD (derivatized) 99.2%34.5–79.5 µg/kg[8]41.3–89.9 µg/kg[8]
¹H-qNMR 98.9% (absolute)Analyte dependent, generally higher than HPLCAnalyte dependent, generally higher than HPLC

Note: The data in Table 2 is illustrative and will vary depending on the specific sulfonamide, impurities, and instrumentation.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data.

3.1. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general method for the purity assessment of a synthesized sulfonamide using Reversed-Phase HPLC (RP-HPLC) with UV detection.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized sulfonamide and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.[1]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[2]

    • Mobile Phase: A gradient elution is often employed. For example, Mobile Phase A: 0.1% Formic Acid in Water and Mobile Phase B: Acetonitrile.[9]

    • Flow Rate: 1.0 mL/min.[2][9]

    • Injection Volume: 5 µL.[2][9]

    • Column Temperature: 25 °C.[2]

    • Detection: UV at 270 nm.[9]

  • Data Analysis:

    • Integrate the peak areas of the main sulfonamide peak and all impurity peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

3.2. Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol provides a general method for determining the absolute purity of a synthesized sulfonamide using ¹H-qNMR with an internal standard.

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) a known amount of the synthesized sulfonamide (e.g., 10-20 mg) and a suitable internal standard with a known purity (e.g., maleic anhydride, 1,4-bis(trimethylsilyl)benzene) into an NMR tube.[10][11] The amounts should be roughly equimolar.[11]

    • Add a precise volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both the sample and the internal standard.[4][10]

    • Thoroughly mix the solution using a vortex mixer.[11]

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher field strength is recommended.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Select well-resolved, non-overlapping signals for both the sulfonamide and the internal standard.

    • Integrate the selected signals.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Visualization of Workflows and Methodologies

Diagrams created using Graphviz help to visualize the logical flow of purity determination and the fundamental differences between the analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_data Data Interpretation synth Synthesized Crude Sulfonamide hplc HPLC Analysis synth->hplc Sample Prep nmr qNMR Analysis synth->nmr Sample Prep hplc_data Chromatographic Purity (%) hplc->hplc_data nmr_data Absolute Purity (%) & Structural Confirmation nmr->nmr_data comparison Comparative Purity Report hplc_data->comparison nmr_data->comparison

Caption: Experimental workflow for sulfonamide purity assessment.

methodology_comparison cluster_hplc HPLC Principle cluster_nmr qNMR Principle cluster_output Purity Calculation hplc_start Mixture Injected hplc_sep Separation on Column (Stationary/Mobile Phase) hplc_start->hplc_sep hplc_det Detection (e.g., UV) hplc_sep->hplc_det hplc_res Chromatogram (Peak Area vs. Time) hplc_det->hplc_res hplc_calc Relative Purity (% Area) hplc_res->hplc_calc nmr_start Sample + Internal Std in Magnetic Field nmr_pulse RF Pulse Applied nmr_start->nmr_pulse nmr_detect Signal Detection (FID) nmr_pulse->nmr_detect nmr_res NMR Spectrum (Signal Integral vs. Chemical Shift) nmr_detect->nmr_res nmr_calc Absolute Purity (Molar Ratio) nmr_res->nmr_calc

Caption: Comparison of HPLC and qNMR principles for purity analysis.

References

The Influence of Sulfonyl Chloride Selection on the Efficacy of Drug Candidates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of building blocks is a cornerstone of modern drug discovery. Among these, sulfonyl chlorides play a pivotal role as versatile reagents for the synthesis of sulfonamides and sulfonate esters, moieties present in a wide array of therapeutic agents. The nature of the organic substituent (R-group) attached to the sulfonyl chloride can significantly impact the physicochemical properties and, consequently, the biological efficacy of the final drug candidate. This guide provides an objective comparison of drug candidates synthesized with different sulfonyl chlorides, supported by experimental data, to inform rational drug design and development.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of various drug candidates, categorized by their therapeutic target. The data highlights how modifications to the sulfonyl chloride used in the synthesis influence the inhibitory potency.

Negative Allosteric Modulators of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are implicated in a variety of neurological disorders. The following sulfonylpiperazine analogs demonstrate how substitutions on the benzenesulfonyl chloride affect their potency as negative allosteric modulators (NAMs) of human α4β2 and α3β4 nAChRs.

Compound IDSulfonyl Chloride UsedR-Group on Benzene Ringhα4β2 nAChR IC50 (µM)hα3β4 nAChR IC50 (µM)
1 p-Fluorobenzenesulfonyl chloride4-F8.38.3
16 o-Fluorobenzenesulfonyl chloride2-F8.099.8
17 m-Fluorobenzenesulfonyl chloride3-F11.124.9
18 Benzenesulfonyl chlorideH4.15.3
19 p-Chlorobenzenesulfonyl chloride4-Cl4.75.8
20 p-Bromobenzenesulfonyl chloride4-Br5.46.0
21 p-Methylbenzenesulfonyl chloride4-CH₃17.119.1
Anticancer Agents: Pyrimidine-Sulfonamide Hybrids

The hybridization of pyrimidine and sulfonamide moieties has yielded promising anticancer candidates. The following data illustrates the cytotoxic activity of these hybrids against various cancer cell lines, showcasing the impact of the sulfonyl chloride component.[1][2]

Compound IDSulfonyl Chloride UsedR-Group on Benzene RingHCT-116 IC50 (µM)HeLa IC50 (µM)A-549 IC50 (µM)HepG2 IC50 (µM)
PS1 Benzenesulfonyl chlorideH>50>50>50>50
PS2 p-Toluenesulfonyl chloride4-CH₃35.6742.1138.9845.32
PS8 p-Fluorobenzenesulfonyl chloride4-F28.4333.1531.7636.88
PS14 p-Chlorobenzenesulfonyl chloride4-Cl19.8715.1312.6422.20
Antimicrobial Agents

Sulfonamides are a well-established class of antimicrobial agents. The following table compares the minimum inhibitory concentration (MIC) of sulfonamide derivatives against Gram-positive and Gram-negative bacteria.

Compound IDSulfonyl Chloride UsedR-Group on Benzene RingE. coli MIC (µg/mL)B. subtilis MIC (µg/mL)
1A p-Toluenesulfonyl chloride4-CH₃>100>100
1B Benzenesulfonyl chlorideH100100
1C 4-Chlorobenzenesulfonyl chloride4-Cl50>100

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the general procedures for the synthesis and biological evaluation of the drug candidates presented.

General Synthesis of Sulfonylpiperazine Analogs
  • Reaction Setup: To a solution of piperazine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add the desired sulfonyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Base Addition: Add a base, such as triethylamine (1.2 equivalents), to the reaction mixture to scavenge the generated HCl.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for an additional 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%) from the dose-response curves.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Molecular Landscape

Understanding the biological context in which these drug candidates operate is essential. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (Amine + Sulfonyl Chloride) reaction Chemical Reaction start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization screening In Vitro Screening (e.g., IC50, MIC) characterization->screening lead_id Lead Identification screening->lead_id in_vivo In Vivo Studies (Animal Models) lead_id->in_vivo

General experimental workflow for drug discovery.

nAChR_pathway nAChR nAChR Ca_ion Ca²⁺ Influx nAChR->Ca_ion Activation PKC PKC Ca_ion->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB (Transcription Factor) ERK->CREB Gene_Expression Gene Expression (Cell Survival, Proliferation) CREB->Gene_Expression

Simplified nAChR signaling pathway.

anticancer_pathway Sulfonamide Pyrimidine-Sulfonamide Hybrid PI3K PI3K Sulfonamide->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Anticancer mechanism of pyrimidine-sulfonamides.

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-2-methoxybenzenesulfonyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 5-Fluoro-2-methoxybenzenesulfonyl chloride (CAS No: 67475-56-3), a corrosive and hazardous chemical. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental compliance.

I. Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
CAS Number 67475-56-3[1][2]
Molecular Formula C₇H₆ClFO₃S[1][2]
Molecular Weight 224.64 g/mol [1][2]

II. Hazard Identification and Personal Protective Equipment (PPE)

This chemical is classified as hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life. All personnel handling this substance must wear appropriate personal protective equipment.

Required PPE:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields.

  • Skin Protection: Impervious, flame-resistant clothing and gloves.

  • Respiratory Protection: A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.

III. Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately.

Emergency Protocol Workflow

Caption: Emergency response workflow for spills and personal exposure.

IV. Proper Disposal Protocol

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[3][4] Do not dispose of this chemical into drains or the environment.[3]

Step-by-Step Disposal Procedure:

  • Neutralization (if permissible by local regulations): For small quantities, and only if you have the appropriate training and equipment, slowly add the material to a stirred solution of sodium carbonate or a mixture of soda ash and slaked lime. This should be done in a fume hood. The reaction can be vigorous.

  • Containment: Place the neutralized mixture or the original chemical waste into a properly labeled, sealed, and suitable container for disposal.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

  • Professional Disposal: Dispose of the contents and container at an approved waste disposal plant.[3][5] Contact a licensed professional waste disposal service to arrange for pickup and disposal.

Disposal Logistics Diagram

Disposal_Workflow start Waste Generation assess Assess Waste (Hazardous?) start->assess neutralize Neutralize (If Permitted) assess->neutralize Yes contain Package in Labeled, Sealed Container assess->contain No neutralize->contain store Store in Designated Waste Area contain->store contact_vendor Contact Licensed Waste Vendor store->contact_vendor documentation Complete Waste Manifest contact_vendor->documentation pickup Vendor Pickup documentation->pickup end Disposal Complete pickup->end

Caption: Step-by-step process for the safe disposal of chemical waste.

References

Personal protective equipment for handling 5-Fluoro-2-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Fluoro-2-methoxybenzenesulfonyl chloride (CAS RN: 67475-56-3).[1][2] The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identity:

  • Name: this compound

  • CAS Number: 67475-56-3[1]

  • Molecular Formula: C₇H₆ClFO₃S[1]

  • Molecular Weight: 224.64 g/mol [1]

Hazard Identification and Classification

This compound is a corrosive and moisture-sensitive compound.[3] Based on data for similar sulfonyl chlorides, it is expected to cause severe skin burns and eye damage.[3][4][5] It may also cause respiratory irritation.[3][6][7]

GHS Hazard Statements for Structurally Similar Compounds:

  • Causes severe skin burns and eye damage.[3][4][5]

  • Causes serious eye irritation.[6]

  • Causes skin irritation.[6]

  • May cause respiratory irritation.[3][6][7]

  • Harmful if swallowed.[4]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles & Face ShieldWear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be worn in addition to goggles to protect against splashes.[5][8]
Skin Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[3] Regularly inspect gloves for signs of degradation and replace them as needed.
Protective ClothingWear fire/flame resistant and impervious clothing.[6] A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls or an apron should be used.[8]
FootwearClosed-toe shoes are required. For significant spill risks, chemical-resistant safety footwear is recommended.[5][9]
Respiratory Protection RespiratorUse only in a well-ventilated area, preferably within a chemical fume hood.[3] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., Type ABEK EN14387) or a self-contained breathing apparatus.[3][6][7]

Operational Plan for Safe Handling

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, with a certified chemical fume hood being the standard.[3]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3][7]

  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place away from moisture.[3][6][7]

2. Handling Procedure:

  • Before use, carefully inspect the container for any damage or leaks.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][6]

  • Prevent contact with skin and eyes.[3]

  • When transferring the chemical, use appropriate tools (e.g., spatula, funnel) to minimize the generation of dust or splashes.

  • Wash hands thoroughly after handling the compound.[3][4][6][7]

Emergency Procedures

Spill Response:

  • Minor Spill:

    • Evacuate personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area thoroughly.

  • Major Spill:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[10]

    • Do not attempt to clean up a major spill without specialized training and equipment.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][10] Remove contact lenses if present and easy to do.[6][7] Seek immediate medical attention.[3][4][5]

  • Skin Contact: Immediately remove all contaminated clothing.[3][4] Wash the affected skin with plenty of soap and water for at least 15 minutes.[7] Seek immediate medical attention.[3][4]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][6][7] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.[3][4][5]

  • Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water.[4][6] Never give anything by mouth to an unconscious person.[3][5] Seek immediate medical attention.[3][4][5]

Disposal Plan

Chemical waste generators are responsible for the proper classification and disposal of hazardous waste in accordance with local, regional, and national regulations.[3]

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), in a designated and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical, properly sealed, and stored in a designated hazardous waste accumulation area.[11]

2. Neutralization of Small Residual Amounts (for experts only):

  • While bulk amounts should be disposed of via a licensed service, small residual amounts can be cautiously neutralized by slowly adding the material to a stirred, ice-cold solution of sodium bicarbonate or sodium hydroxide.[11] This process is exothermic and should be performed in a fume hood with appropriate PPE.

  • After neutralization, the pH of the solution should be verified to be neutral or slightly basic before being disposed of as aqueous hazardous waste.[11]

3. Professional Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[12]

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for the chemical.[12]

  • Do not dispose of this compound down the drain.[4][11]

Workflow for Handling this compound

G prep Preparation - Verify fume hood function - Check safety shower/eyewash - Don appropriate PPE handling Handling - Work in fume hood - Avoid dust/vapor generation - Keep container sealed prep->handling use Chemical Use - Perform experiment handling->use spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure use->spill use->exposure waste Waste Generation - Collect residuals - Collect contaminated items use->waste spill_response Spill Response - Evacuate & alert - Use spill kit - Decontaminate area spill->spill_response exposure_response First Aid & Emergency Response - Use safety shower/eyewash - Remove contaminated clothing - Seek immediate medical attention exposure->exposure_response disposal Disposal - Label hazardous waste container - Store in designated area - Contact EHS for pickup waste->disposal

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.